2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-12-6-9-5-8-3-2-4(7)11(5)10-6/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMSPURIYNZJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379243 | |
| Record name | 2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113967-74-1 | |
| Record name | 2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine
Introduction: The Significance of the Triazolo[1,5-a]pyrimidine Scaffold
The[1][2]triazolo[1,5-a]pyrimidine framework represents a class of nitrogen-rich heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. Structurally, this scaffold acts as a purine bioisostere, meaning it mimics the natural purine bases found in DNA and RNA. This mimicry allows it to interact with biological targets such as protein kinases, which play a crucial role in cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders.
The target molecule, 2-(methylthio)triazolo[1,5-a]pyrimidin-7-amine, is a key building block used by researchers for the development of novel therapeutic agents. The specific substituents—a methylthio group at the 2-position and an amine at the 7-position—provide critical anchor points for further chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize drug candidates for potency and selectivity. This guide provides an in-depth, field-proven pathway for the synthesis of this valuable compound, focusing on the causal relationships behind the experimental choices and ensuring a robust, reproducible methodology.
Overall Synthesis Strategy: A Retrosynthetic Approach
A logical synthesis plan begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available, or easily synthesized precursors. The synthesis of 2-(methylthio)triazolo[1,5-a]pyrimidin-7-amine is most efficiently approached via a two-part strategy centered on the construction of the fused bicyclic system.
The primary disconnection breaks the pyrimidine ring, identifying the key precursor as 3-amino-5-(methylthio)-1H-1,2,4-triazole . This intermediate provides the triazole portion of the final structure. The remaining atoms needed to form the 7-aminopyrimidine ring can be supplied by a three-carbon (C3) synthon, for which malononitrile is an ideal reagent.
This guide will therefore detail the synthesis in two primary stages:
-
Part I: Synthesis of the key intermediate, 3-amino-5-(methylthio)-1H-1,2,4-triazole.
-
Part II: Base-catalyzed cyclocondensation of the intermediate with malononitrile to yield the final product.
Part I: Synthesis of Key Intermediate: 3-Amino-5-(methylthio)-1H-1,2,4-triazole
The synthesis of the substituted aminotriazole intermediate is a critical first step. A robust and high-yielding method has been established, starting from N-cyanocarbonimidodithioic acid dimethyl ester.[3]
Principle and Mechanism
This synthesis occurs in two sequential reactions within a one-pot procedure.
-
Thiol Exchange: The first step involves a nucleophilic substitution reaction where one of the methylthio groups of the starting material is displaced by methane thiol. While this may seem like a non-productive exchange, it is typically performed to ensure the starting material is fully converted and to drive the reaction equilibrium.
-
Cyclization with Hydrazine: Hydrazine monohydrate is then introduced. Hydrazine, being a potent binucleophile, attacks the electrophilic carbon atoms of the intermediate. This is followed by an intramolecular cyclization and elimination of methanethiol and another molecule, leading to the formation of the stable, aromatic 1,2,4-triazole ring.
Detailed Experimental Protocol
This protocol is adapted from the method described by Ali, A. et al. (2023).[3]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-cyanocarbonimidodithioic acid dimethyl ester (1.74 mL) and methane thiol.
-
Solvent Addition: Add 10 mL of acetonitrile to the flask.
-
Initial Reflux: Heat the mixture to reflux and maintain for 2 hours.
-
Addition of Hydrazine: Cool the reaction mixture to room temperature. Carefully add hydrazine monohydrate (2.56 mL) dropwise to the flask.
-
Second Reflux (Cyclization): Heat the mixture to reflux again and maintain for an additional 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting solid residue from ethyl acetate to yield the pure product, 3-amino-5-(methylthio)-1H-1,2,4-triazole, as a white solid.
Data Summary: Intermediate Synthesis
| Reagent | Molar Eq. | Purpose | Typical Yield | Melting Point |
| N-cyanocarbonimidodithioic acid dimethyl ester | 1.0 | Starting Material | ~90%[3] | 130-133 °C |
| Methane thiol | - | Reactant | ||
| Hydrazine monohydrate | ~1.1 | Cyclizing Agent | ||
| Acetonitrile | - | Solvent | ||
| Ethyl Acetate | - | Recrystallization Solvent |
Part II: Cyclocondensation to Yield 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine
The final step involves the construction of the pyrimidine ring onto the pre-formed triazole core. This is achieved through a base-catalyzed cyclocondensation reaction with malononitrile. This type of reaction is a cornerstone in heterocyclic chemistry for building fused pyrimidine systems.[4]
Principle and Mechanism
The 3-amino-1,2,4-triazole intermediate possesses two nucleophilic nitrogen atoms: the endocyclic N4 atom and the exocyclic amino group at the C3 position. The reaction with malononitrile, an electrophile with two cyano groups, proceeds via a well-established pathway:
-
Michael Addition: The reaction is initiated by a base (e.g., piperidine) which activates the malononitrile. However, the more critical step is the nucleophilic attack of the endocyclic N4 nitrogen of the aminotriazole onto one of the nitrile carbons of malononitrile. This is a Michael-type addition.
-
Intramolecular Cyclization: The initial adduct then undergoes a rapid intramolecular cyclization. The exocyclic C3-amino group attacks the second nitrile carbon.
-
Tautomerization/Aromatization: The resulting cyclic intermediate tautomerizes to form the stable, aromatic 7-amino-[1][2]triazolo[1,5-a]pyrimidine ring system. The regioselectivity, where the endocyclic nitrogen initiates the attack, is generally favored, leading to the [1,5-a] fused system.
Sources
The Versatile Scaffold: A Technical Guide to the Biological Activities of Triazolopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility and diverse biological activity is perpetual. Among the privileged heterocyclic systems, triazolopyrimidines have emerged as a focal point of intensive research. This technical guide provides an in-depth exploration of the multifaceted biological activities of triazolopyrimidine derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. This document is designed to be a comprehensive resource for researchers actively engaged in the discovery and development of new therapeutic agents.
The Triazolopyrimidine Core: A Privileged Structure in Drug Discovery
The triazolopyrimidine nucleus, a fused bicyclic heteroaromatic system, possesses a unique electronic and structural architecture that makes it an attractive scaffold for the design of biologically active molecules. Its rigid framework provides a defined orientation for substituent groups to interact with biological targets, while the presence of multiple nitrogen atoms allows for a variety of hydrogen bonding and coordination interactions. The synthetic tractability of the triazolopyrimidine core allows for the generation of diverse chemical libraries, facilitating the exploration of a wide chemical space to optimize biological activity.
Anticancer Activity: Targeting Key Signaling Pathways
A significant body of research has highlighted the potential of triazolopyrimidine derivatives as potent anticancer agents.[1] These compounds have been shown to exert their effects through various mechanisms, with a particular focus on the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
A prominent mechanism of action for several anticancer triazolopyrimidine derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell growth, proliferation, and survival.[3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation.[3]
Triazolopyrimidine derivatives have been designed to act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket, these compounds prevent the autophosphorylation and activation of EGFR, thereby blocking the downstream signaling cascades that drive tumor growth.[3]
Caption: EGFR signaling pathway inhibition by triazolopyrimidine derivatives.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer efficacy of triazolopyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key SAR insights include:
-
Substitution at the 5- and 7-positions: Alkyl groups at these positions play a critical role in the activity of some derivatives.[4]
-
The 8-position: For certain series, a bulky substituent at this position, such as a biphenylmethyl group, is crucial for oral activity.[4]
-
Correlation with known drugs: Some oxazolopyrimidine derivatives have shown a high correlation in their cytotoxic activity with established anticancer drugs like tamoxifen and aclacinomycin A, suggesting similar mechanisms or targets.[5]
Quantitative Data on Anticancer Activity
The anticancer activity of triazolopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Triazolopyrimidine Hybrids | HCT116, HeLa, MCF-7 | Potent activity observed | [6] |
| Oxazolopyrimidine Derivatives | Breast Cancer Cell Lines | Micromolar range | [5][7] |
| Pyrazolo[5][8][9]triazolopyrimidines | Cervical and Breast Cancer | Cytotoxic effects noted | [2] |
Experimental Protocols for Anticancer Activity Evaluation
This assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the triazolopyrimidine derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the phosphorylation status of EGFR and its downstream targets.[10]
Step-by-Step Methodology:
-
Cell Lysis: Treat cancer cells with the triazolopyrimidine derivatives for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (typically 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Caption: A generalized workflow for Western Blot analysis.
Antimicrobial Activity: A Broad Spectrum of Action
Triazolopyrimidine derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[9] Their mechanisms of action often involve the inhibition of essential microbial enzymes.
Mechanism of Action: Dual Inhibition of DNA Gyrase and DHFR
Some of the most potent antibacterial triazolopyrimidines act as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[9]
-
DNA Gyrase: This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. Its inhibition leads to the disruption of these critical cellular processes.
-
DHFR: This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR depletes the bacterial cell of these essential building blocks, leading to cell death.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial potency of triazolopyrimidine derivatives is significantly influenced by the substitution pattern on the heterocyclic core.[9]
-
Substituents at the 5- and 7-positions: The nature of the groups at these positions is a key determinant of activity. For instance, in one study, a methoxy group at the para-position of a phenyl ring at position 5, combined with a methyl group at the para-position of a phenyl ring at position 7, resulted in the most potent antibacterial agent.[9] The order of reactivity for the substituent at the para-position of the phenyl group at position 5 was found to be OMe > Me > Cl > H.[9]
-
Hydrazide group at the 6-position: The introduction of a hydrazide moiety at this position has been shown to confer strong antibacterial activity against both Gram-positive and Gram-negative bacteria.[8]
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µM) | Reference |
| Compound 9o | Staphylococcus aureus | 0.024 | [8] |
| Compound 9o | Escherichia coli | 0.051 | [8] |
| Compound 9o | Pseudomonas aeruginosa | 0.053 | [8] |
| Various Derivatives | Gram-positive & Gram-negative bacteria | 16 - 102 | [9] |
| Various Derivatives | Fungal species | 15.50 - 26.30 | [9] |
Experimental Protocols for Antimicrobial Activity Evaluation
This is a qualitative method used to screen for antimicrobial activity.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.
-
Disk Application: Place sterile paper discs impregnated with a known concentration of the triazolopyrimidine derivative onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.
This is a quantitative method to determine the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Serial Dilutions: Prepare a series of twofold dilutions of the triazolopyrimidine derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Modulation of Inflammatory Mediators
Triazolopyrimidine derivatives have also shown promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
Mechanism of Action: COX-2 Inhibition
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocol for In Vivo Anti-inflammatory Activity
This is a widely used and well-established animal model for evaluating the anti-inflammatory activity of new compounds.[11]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the triazolopyrimidine derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[11]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Anticonvulsant Activity: Modulation of GABAergic Neurotransmission
Certain triazolopyrimidine derivatives have demonstrated significant anticonvulsant properties in preclinical models of epilepsy.[12]
Mechanism of Action: Positive Allosteric Modulation of GABAa Receptors
The primary mechanism of action for many anticonvulsant triazolopyrimidines is their interaction with the GABAa receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[13] These compounds act as positive allosteric modulators, binding to a site on the receptor distinct from the GABA binding site (often the benzodiazepine binding site) and enhancing the receptor's response to GABA.[13] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability, thereby suppressing seizure activity.[14]
Caption: Mechanism of anticonvulsant action via GABAa receptor modulation.
Quantitative Data on Anticonvulsant Activity
The anticonvulsant potency of these compounds is determined in animal models using parameters such as the median effective dose (ED50).
| Compound | Seizure Model | ED50 (mg/kg) | Reference |
| Compound 6d | MES | 15.8 | [12][15] |
| Compound 6d | PTZ | 14.1 | [12][15] |
| Compound 3i | MES | 34.7 |
Experimental Protocols for Anticonvulsant Activity Evaluation
This model is used to identify compounds that are effective against generalized tonic-clonic seizures.
Step-by-Step Methodology:
-
Animal Preparation: Use mice or rats and administer the triazolopyrimidine derivative at various doses.
-
Electrode Placement: Apply corneal electrodes to the animal.
-
Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50-60 Hz) for a short duration (e.g., 0.2 seconds).
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
ED50 Calculation: Determine the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.
This model is used to identify compounds that are effective against absence seizures.
Step-by-Step Methodology:
-
Compound Administration: Administer the triazolopyrimidine derivative to the animals.
-
PTZ Injection: After a predetermined time, inject a convulsive dose of PTZ subcutaneously or intraperitoneally.
-
Observation: Observe the animals for the onset of clonic and tonic seizures.
-
ED50 Calculation: Determine the dose of the compound that protects 50% of the animals from PTZ-induced seizures.
Conclusion and Future Perspectives
The triazolopyrimidine scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding derivatives with a broad and potent spectrum of biological activities. The insights into their mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design of new and improved therapeutic agents. The detailed experimental protocols offer a practical framework for researchers to evaluate the potential of their novel triazolopyrimidine derivatives.
Future research in this area will likely focus on the development of derivatives with enhanced selectivity and improved pharmacokinetic profiles. The exploration of novel biological targets for this versatile scaffold also holds significant promise. As our understanding of the complex interplay between chemical structure and biological function continues to grow, triazolopyrimidine derivatives are poised to remain at the forefront of drug discovery efforts for years to come.
References
-
Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega. [Link]
-
Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega. [Link]
-
Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists. (1995). Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. (2023). RSC Advances. [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). PubMed. [Link]
-
Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents. (2022). PubMed. [Link]
-
Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors. (2013). PMC. [Link]
-
Membrane-active substituted triazines as antibacterial agents against Staphylococcus aureus with potential for low drug resistance and broad activity. (2023). PubMed. [Link]
-
SAR of the more potent antimicrobial triazolopyrimidines. (n.d.). ResearchGate. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects. (2013). PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[5][8][9]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2018). MDPI. [Link]
-
Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). Frontiers in Chemistry. [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling. (2010). PMC. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[5][8][9]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2018). National Institutes of Health. [Link]
-
Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society. [Link]
-
In Vitro Antimicrobial Activity of New 3-Substituted 5H-(1,2,4)Triazolo(3',4':2,3) (1,3,4)Thiadiazino(5,6-B)Quinoxaline Derivatives. (2018). ResearchGate. [Link]
-
Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. (2025). ResearchGate. [Link]
-
Molecular mechanisms of antiseizure drug activity at GABAA receptors. (2013). National Institutes of Health. [Link]
-
(PDF) Design, Synthesis and Biological Evaluation of Novel Pyrazolo[5][8][9]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2025). ResearchGate. [Link]
-
Western blot analysis of proteins related to the EGFR signal pathway,... (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2025). ResearchGate. [Link]
-
EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025). ResearchGate. [Link]
-
Diagram of EGFR signaling pathway showing impact of gefitinib and... (n.d.). ResearchGate. [Link]
-
SAR of 1,2,4-triazolo[1,5-a]pyrimidine derivatives. (n.d.). ResearchGate. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]
-
Mechanisms of Action of Antiepileptic Drugs. (n.d.). Future Medicine. [Link]
-
Synthesis, evaluation and modeling of some triazolothienopyrimidinones as anti-inflammatory and antimicrobial agents. (2017). Future Science. [Link]
-
Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. (2025). PMC. [Link]
-
Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. (2024). RSC Publishing. [Link]
-
Anti-Staphylococcus aureus Activity and Structural Characterization of Rationally Designed Peptides. (2022). MDPI. [Link]
-
File:EGFR signaling pathway (zh-cn).svg. (2013). Wikimedia Commons. [Link]
-
Mechanisms of Action of Antiepileptic Drugs. (2014). University of California, Davis. [Link]
-
2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]
-
Design, Synthesis and Anticonvulsant Activity Evaluation of 7-Substituted –[5][8][9]-Triazolo[4,3-f]Pyrimidine Derivatives. (2012). Bentham Science. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2014). PMC. [Link]
-
Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. (2023). ResearchGate. [Link]
-
Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. (1986). PubMed. [Link]
-
Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. (2024). PubMed Central. [Link]
-
Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. (n.d.). ResearchGate. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2020). MDPI. [Link]
-
Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 15. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine. This molecule is of significant interest in medicinal chemistry, primarily as a scaffold for the development of protein kinase inhibitors. A detailed analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data is presented. This guide emphasizes the causal relationships behind experimental choices and the logic of spectral interpretation, offering a self-validating framework for the structural elucidation of this important compound.
Introduction: The Significance of the Triazolopyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine system is a fused heterocyclic ring system that has garnered considerable attention in the field of drug discovery. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, including enzymes and receptors. The subject of this guide, 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine, is a key intermediate and a pharmacologically relevant molecule in its own right, often serving as a foundational structure in the synthesis of potent protein kinase inhibitors for oncology and inflammatory disease research.[1]
The strategic placement of the methylthio group at the 2-position and the amine group at the 7-position provides opportunities for further chemical modification, making it a versatile building block for creating libraries of compounds for structure-activity relationship (SAR) studies.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry workflows.
Synthesis and Molecular Structure
The synthesis of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of a substituted 3-amino-1,2,4-triazole derivative.[1] A common synthetic route is the reaction of 3-amino-5-(methylthio)-1H-1,2,4-triazole with a suitable three-carbon synthon, such as malononitrile or cyanoacetamide, which upon cyclization, yields the desired triazolopyrimidine core.
The molecular structure, with the IUPAC name 2-methylsulfanyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine, has a molecular formula of C₆H₇N₅S and a molecular weight of 181.22 g/mol .[1]
Caption: Molecular structure of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine.
Spectroscopic Characterization
The following sections detail the expected and reported spectroscopic data for 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine, providing a comprehensive guide for its identification and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine, both ¹H and ¹³C NMR are essential for confirming its structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine is expected to be relatively simple, with key signals corresponding to the methylthio protons, the pyrimidine ring protons, and the amine protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -SCH₃ | 2.45 – 2.65[1] | Singlet (s) | 3H |
| Pyrimidine-H | 6.6 – 8.4[1] | Doublet (d) | 1H |
| Pyrimidine-H | 6.6 – 8.4[1] | Doublet (d) | 1H |
| -NH₂ | Variable (broad) | Singlet (s) | 2H |
-
Causality: The singlet for the -SCH₃ protons is due to the absence of adjacent protons for coupling. The chemical shift in the 2.45-2.65 ppm range is characteristic of a methyl group attached to a sulfur atom, which is in turn connected to an aromatic system.[1] The pyrimidine protons are expected to appear as doublets due to coupling with each other. Their downfield chemical shifts (6.6-8.4 ppm) are a result of the deshielding effect of the electron-withdrawing nitrogen atoms in the heterocyclic rings.[1] The amine protons often appear as a broad singlet and their chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -SCH₃ | ~15-25 |
| Pyrimidine-C | ~90-110 |
| Pyrimidine-C | ~140-160 |
| Triazole-C | ~150-170 |
| Triazole-C | ~160-180 |
-
Causality: The methyl carbon of the -SCH₃ group is expected to be the most upfield signal. The carbons of the pyrimidine and triazole rings will appear in the aromatic region. The exact chemical shifts are influenced by the substitution pattern and the electronic environment created by the nitrogen and sulfur atoms. Carbons directly attached to nitrogen atoms will be significantly deshielded and appear further downfield.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation. For fragmentation studies, Electron Impact (EI) ionization can be used.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument to obtain accurate mass measurements.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) and analyze the fragmentation pattern to deduce structural features.
Mass Spectrum Analysis
-
Molecular Ion: For 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine (C₆H₇N₅S), the expected exact mass of the neutral molecule is 181.0422. In positive ion mode ESI-MS, the primary observed species will be the protonated molecule, [M+H]⁺, with an expected m/z of 182.0495. High-resolution mass spectrometry should confirm this mass to within a few parts per million (ppm), which validates the elemental composition.
-
-
Loss of the methyl radical (•CH₃) from the methylthio group, resulting in a fragment at m/z 166.
-
Cleavage of the C-S bond, leading to the loss of the thio radical (•SH) or methylthio radical (•SCH₃).
-
Ring fragmentation of the triazolopyrimidine core, which can lead to a variety of smaller charged fragments.
-
Caption: Plausible fragmentation pathways in mass spectrometry.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
FT-IR Spectrum Analysis
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (amine) | 3400 - 3200 (two bands) | Symmetric and asymmetric stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C-H (aliphatic, -SCH₃) | 2950 - 2850 | Stretching |
| C=N / C=C (ring) | 1650 - 1500 | Stretching |
| N-H (amine) | 1640 - 1560 | Bending (scissoring) |
| C-N | 1350 - 1000 | Stretching |
| C-S | 800 - 600 | Stretching |
-
Causality: The presence of two distinct bands in the 3400-3200 cm⁻¹ region is a strong indicator of a primary amine (-NH₂). The absorptions in the 1650-1500 cm⁻¹ range are characteristic of the conjugated C=N and C=C bonds within the fused heterocyclic ring system. The C-H stretching vibrations for the aromatic ring protons and the aliphatic methyl protons will appear in their respective, well-defined regions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
UV-Vis Spectrum Analysis
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic analysis of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine relies on the synergistic interpretation of data from multiple analytical techniques. ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and elemental composition. FT-IR spectroscopy verifies the presence of key functional groups, and UV-Vis spectroscopy gives insight into the electronic nature of the conjugated system. Together, these methods provide a robust and self-validating system for the unambiguous structural confirmation and purity assessment of this medicinally important molecule, which is crucial for its application in drug discovery and development.
References
-
MDPI. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Available at: [Link]
-
MDPI. 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Available at: [Link]
-
PubMed. Spectroscopic analysis of the interaction between thiazolo[2,3-b]pyrimidine analogues and bovine serum albumin. Available at: [Link]
Sources
Discovery and development of triazolopyrimidine compounds
An In-Depth Technical Guide to the Discovery and Development of Triazolopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2]triazolo[1,5-a]pyrimidine (TP) scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines and its remarkable versatility. First reported in 1909, this simple bicyclic structure has become a cornerstone in the development of a wide array of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, anticonvulsant, anti-inflammatory, and antiviral properties.[2][3] This guide provides a comprehensive overview of the discovery and development of triazolopyrimidine compounds, from fundamental synthetic strategies and key biological targets to the principles of lead optimization and preclinical evaluation. We will explore the causal relationships behind experimental designs, detail validated protocols, and present data-driven insights to equip researchers with the knowledge required to innovate within this promising chemical space.
The Triazolopyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The triazolopyrimidine core is a nitrogen-rich heterocyclic system, with the[1][2]triazolo[1,5-a]pyrimidine being the most stable and widely studied isomer among the eight possible positional isomers.[2] Its significance stems from several key properties:
-
Purine Bioisostere: The TP ring system is isoelectronic with the purine scaffold, the fundamental building block of nucleic acids (adenine and guanine) and ATP. This similarity allows TP derivatives to interact with a wide range of biological targets that recognize purines, such as kinases and metabolic enzymes.
-
Versatile Chemical Handle: The scaffold allows for substitution at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties. This chemical tractability is crucial for addressing challenges in potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties during drug development.
-
Diverse Pharmacological Profile: The scaffold's ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, has been exploited to target a diverse array of proteins, leading to compounds with activities ranging from enzyme inhibition to receptor modulation.[1][3]
The journey of a triazolopyrimidine compound from a laboratory curiosity to a potential therapeutic agent is a multi-stage process, beginning with its chemical synthesis.
Core Synthetic Strategies
The construction of the triazolopyrimidine core can be achieved through several reliable synthetic routes. The choice of a specific route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. The most common approach involves the condensation and subsequent cyclization of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent.[4]
General Synthetic Workflow
The diagram below illustrates a foundational and widely employed synthetic route. The causality is clear: the nucleophilic amine of the triazole attacks one of the electrophilic carbonyl carbons of the β-ketoester, leading to an intermediate that, upon dehydration and ring closure, forms the stable, aromatic triazolopyrimidine ring system.
Caption: General synthesis of the[1][2]triazolo[1,5-a]pyrimidine core.
Experimental Protocol: Synthesis of a 5,7-Disubstituted Triazolopyrimidine
This protocol provides a validated, step-by-step method adapted from established literature for synthesizing a model triazolopyrimidine derivative.[4] The self-validating nature of this protocol lies in the predictable reaction mechanism and the use of standard purification and characterization techniques to confirm the identity and purity of the product.
Objective: To synthesize 7-hydroxy-5-methyl-[1][2]triazolo[1,5-a]pyrimidine.
Materials:
-
3-amino-1,2,4-triazole (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Sodium ethoxide (NaOEt) (1.2 eq)
-
Absolute Ethanol (Anhydrous)
-
Glacial Acetic Acid
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-amino-1,2,4-triazole in absolute ethanol.
-
Base Addition: To the stirring solution, add sodium ethoxide portion-wise at room temperature. The causality here is the generation of a more nucleophilic aminotriazole anion, which facilitates the initial attack on the ketoester.
-
Substrate Addition: Add ethyl acetoacetate dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization.
-
Workup - Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by adding glacial acetic acid dropwise until the pH is approximately 6-7. This step protonates the phenoxide intermediate and precipitates the product.
-
Isolation: Collect the resulting precipitate by vacuum filtration, washing the solid with cold ethanol and then diethyl ether to remove residual starting materials and solvent.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
Key Therapeutic Applications and Mechanisms of Action
The versatility of the triazolopyrimidine scaffold is best illustrated by its wide range of biological targets.
Anticancer Agents
Triazolopyrimidines have emerged as potent anticancer agents by targeting various proteins critical for cancer cell survival and proliferation.
-
Kinase Inhibition: Many TP derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. For example, they have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in several cancers.[5]
-
Targeting DNA Damage Repair: Tyrosyl-DNA phosphodiesterase 2 (TDP2) is an enzyme that repairs DNA damage caused by topoisomerase II (TOP2) poisons, a class of chemotherapy drugs. Inhibiting TDP2 with TP compounds can sensitize cancer cells to these chemotherapies, representing a powerful combination strategy.[6]
-
Synthetic Lethality (WRN Helicase): Recently, Werner syndrome RecQ helicase (WRN) was identified as a synthetic lethal target in microsatellite instability (MSI) tumors. The triazolo-pyrimidine compound HRO761 is the first-in-class WRN inhibitor to enter clinical trials, highlighting the scaffold's cutting-edge applications.[7] Inhibition of WRN in MSI cells, which already have a compromised DNA repair system, leads to catastrophic DNA damage and cell death.[7]
Caption: Mechanism of EGFR inhibition by triazolopyrimidine compounds.
Antimalarial Agents
One of the most significant successes for the TP scaffold is in the development of antimalarial drugs.
-
Target: Dihydroorotate Dehydrogenase (DHODH): TP derivatives have been identified as potent inhibitors of the Plasmodium falciparum DHODH (PfDHODH) enzyme.[1] This enzyme is crucial for the de novo biosynthesis of pyrimidines, which are essential for parasite DNA and RNA synthesis.[1]
-
Mechanism and Selectivity: The binding site for TP inhibitors on PfDHODH features a hydrophobic pocket that is not highly conserved in the human DHODH enzyme.[1] This structural difference is the causal reason for the high species selectivity (often >5,000-fold), which allows for potent inhibition of the parasite enzyme with minimal effect on the human host, a critical feature for a successful drug.[1] Extensive structure-activity relationship (SAR) campaigns have led to compounds like DSM-265, which have demonstrated excellent in vivo efficacy in mouse models of malaria.[1]
CNS Agents: Anticonvulsants
Triazolopyrimidines have also been explored for neurological disorders like epilepsy.
-
Target: GABAA Receptors: Certain 2,5-disubstituted TP derivatives act as positive allosteric modulators of the GABAA receptor.[8]
-
Mechanism: The GABAA receptor is the primary inhibitory neurotransmitter receptor in the brain. By binding to a site distinct from the GABA binding site, these TP compounds enhance the receptor's response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This dampens neuronal excitability, producing a potent anticonvulsant effect. Importantly, several lead compounds have shown a high protective index (the ratio of neurotoxic dose to effective dose), indicating a favorable safety profile.[8]
The Drug Development Trajectory: Optimizing the Scaffold
The discovery of a biologically active "hit" compound is only the beginning. The subsequent process of lead optimization is a systematic, data-driven effort to refine the molecule into a viable drug candidate.
Lead Optimization Workflow
The goal of this workflow is to iteratively improve the properties of a lead compound. Each cycle of design, synthesis, and testing provides crucial data that informs the next design. This self-validating loop continues until a candidate compound with an optimal balance of properties is identified.
Caption: The iterative cycle of lead optimization in drug discovery.
Structure-Activity Relationship (SAR) Analysis
SAR studies are the cornerstone of lead optimization. By systematically modifying the substituents at different positions of the triazolopyrimidine core and measuring the impact on biological activity, chemists build a model of how the molecule interacts with its target.
The table below summarizes a hypothetical SAR for a series of TP-based kinase inhibitors. The causality is direct: small changes in chemical structure can lead to significant changes in binding affinity (potency) by altering electronic, steric, and hydrophobic interactions with the target protein.
| Compound ID | R1 Substituent | R2 Substituent | Kinase IC₅₀ (nM) | Rationale for Change |
| 1 (Hit) | H | Phenyl | 520 | Initial screening hit. |
| 2 | CH₃ | Phenyl | 250 | Add small alkyl group to probe for steric tolerance at R1. |
| 3 | H | 4-Fluorophenyl | 110 | Introduce electron-withdrawing group to alter electronics and potentially form halogen bonds. |
| 4 | H | 4-Methoxyphenyl | 850 | Introduce electron-donating group; potency drops, suggesting this is unfavorable. |
| 5 | CH₃ | 4-Fluorophenyl | 45 | Optimized Lead: Combine beneficial modifications from compounds 2 and 3. |
Conclusion and Future Perspectives
The triazolopyrimidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its journey from a simple heterocycle to the core of clinical candidates for diseases like cancer and malaria underscores its remarkable adaptability.[1][7] The diverse biological activities, coupled with well-established and flexible synthetic routes, ensure that TP derivatives will remain a fertile ground for drug discovery.
Future research will likely focus on several key areas:
-
Novel Targets: Expanding the application of the TP scaffold to new and challenging biological targets.
-
Targeted Drug Delivery: Incorporating TP-based drugs into advanced delivery systems to enhance efficacy and reduce side effects.[2]
-
Fragment-Based and Computational Design: Utilizing modern drug design techniques to more rapidly and efficiently explore the vast chemical space around the TP core.[5]
As our understanding of disease biology deepens, the ability to rationally design and synthesize molecules like the triazolopyrimidines will be paramount in developing the next generation of targeted therapies.
References
-
Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design Source: PMC (PubMed Central) URL: [Link]
-
Title: Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies Source: Indonesian Journal of Science & Technology URL: [Link]
-
Title: Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects Source: Bentham Science Publishers URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2]triazolopyrimidine Derivatives as Potential Anticancer Agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors Source: PubMed (NIH) URL: [Link]
-
Title: Discovery of[1][2]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity Source: PubMed (NIH) URL: [Link]
-
Title: Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects Source: PubMed (NIH) URL: [Link]
-
Title: Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis Source: PMC (PubMed Central), NIH URL: [Link]
-
Title: Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies Source: ResearchGate URL: [Link]
-
Title: (PDF) Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies Source: ResearchGate URL: [Link]
-
Title: Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides Source: PubMed (NIH) URL: [Link]
-
Title: Structure‐activity relationship for the 1,2,4‐triazolo[1,5‐a]pyrimidine scaffold Source: ResearchGate URL: [Link]
-
Title: Design, synthesis, and structure-activity relationship studies of triazolo-pyrimidine derivatives as WRN inhibitors for the treatment of MSI tumors Source: PubMed (NIH) URL: [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity relationship studies of triazolo-pyrimidine derivatives as WRN inhibitors for the treatment of MSI tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Assay Development with 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The compound 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocyclic compounds. The TP scaffold is recognized as a "privileged structure" in medicinal chemistry due to its remarkable versatility and ability to interact with a wide range of biological targets.[1][2] TP derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] Notably, the TP ring system is isoelectronic with purines, suggesting its potential as a purine surrogate in interacting with ATP-binding sites of various enzymes.[1][2]
Specifically, 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine serves as a crucial building block in the synthesis of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases.[5] Its molecular architecture is frequently exploited for the development of potent protein kinase inhibitors.[5] The mechanism of action for many TP-based kinase inhibitors involves competitive binding at the ATP-pocket of the target kinase, thereby modulating key signaling pathways implicated in cell proliferation and survival.[5]
These application notes provide a comprehensive guide for researchers to develop robust in vitro assays to characterize the biological activity of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine and its derivatives. We will focus on two fundamental assay types that are critical in the early stages of drug discovery: a biochemical kinase inhibition assay and a cell-based cancer cell proliferation assay.
Section 1: Biochemical Assay - Characterizing Direct Kinase Inhibition
The foundational step in evaluating a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme.[6] This is typically achieved through a biochemical assay that measures the enzymatic activity of the kinase in the presence of varying concentrations of the test compound.[7] The output of this assay is the half-maximal inhibitory concentration (IC50), a key parameter for assessing the potency of an inhibitor.[8]
Scientific Rationale
Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein.[9] A common method to measure kinase activity is to quantify the amount of ADP produced, as it is generated in a 1:1 stoichiometric ratio with the phosphorylated substrate.[10] We will describe a protocol using a commercially available luminescence-based ADP detection assay, which offers high sensitivity and a broad dynamic range. For an enzymatic assay to effectively identify competitive inhibitors, it is crucial to perform the reaction under initial velocity conditions with substrate concentrations at or below the Michaelis-Menten constant (K_m).[11]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for the biochemical kinase inhibition assay.
Detailed Protocol: Luminescence-Based Kinase Inhibition Assay
Materials:
-
2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine
-
Target protein kinase (e.g., a relevant receptor tyrosine kinase or cyclin-dependent kinase)
-
Kinase substrate (a peptide or protein recognized by the kinase)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM).
-
Further dilute these intermediate concentrations into the kinase reaction buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted compound solution. For controls, add 2.5 µL of buffer with 1% DMSO (negative control) and 2.5 µL of a known inhibitor (positive control).
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase reaction buffer. The final concentrations should be optimized for the specific kinase, but a starting point is typically 2-5 nM kinase and the K_m concentration of the substrate.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration equal to the K_m for the specific kinase) to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Following the manufacturer's instructions for the ADP-Glo™ assay, add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate for another 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data using the positive and negative controls.
-
Plot the normalized luminescence against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Data Interpretation
| Parameter | Description | Example Value |
| IC50 | The concentration of the inhibitor required to reduce the kinase activity by 50%. | 1.5 µM |
| Hill Slope | Describes the steepness of the dose-response curve. A value of -1 is expected for a simple 1:1 binding interaction. | -1.1 |
| R² | A measure of the goodness of fit of the curve to the data points. | >0.95 |
Section 2: Cell-Based Assay - Assessing Antiproliferative Activity
While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to determine the compound's effect in a more physiologically relevant context.[12][13] Cell-based assays provide valuable information on cell permeability, off-target effects, and the overall impact on cellular processes.[14][15] Given the known anticancer properties of many TP derivatives, a cell proliferation/viability assay using a relevant cancer cell line is a logical next step.[16][17]
Scientific Rationale
Inhibition of key kinases involved in cell cycle progression or survival signaling pathways is expected to lead to a reduction in cell proliferation or induce cell death. A common method to assess this is the use of a resazurin-based assay. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the highly fluorescent pink resorufin. The intensity of the fluorescence is proportional to the number of viable cells.
Experimental Workflow: Cancer Cell Proliferation Assay
Caption: Workflow for the cell-based proliferation assay.
Detailed Protocol: Resazurin-Based Cell Viability Assay
Materials:
-
2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine
-
A relevant human cancer cell line (e.g., a lung or gastric cancer cell line, based on literature for TP compounds)[3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Resazurin sodium salt
-
96-well clear-bottom black assay plates
-
CO₂ incubator
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well in 100 µL of medium) to ensure they are in the exponential growth phase at the end of the experiment.
-
Incubate the plate overnight in a CO₂ incubator (37°C, 5% CO₂) to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound. Include vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 72 hours.
-
-
Viability Assessment:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS and sterilize it by filtration.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours, or until the color of the medium in the control wells changes from blue to pink.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence values to the vehicle control.
-
Plot the normalized fluorescence against the logarithm of the compound concentration.
-
Calculate the GI50 (the concentration that inhibits cell growth by 50%) using a non-linear regression model.
-
Data Interpretation
| Parameter | Description | Example Value |
| GI50 | The concentration of the compound that causes a 50% reduction in the proliferation of the cells. | 5.2 µM |
| Maximum Inhibition | The maximum percentage of growth inhibition observed at the highest concentration tested. | 95% |
Conclusion and Future Directions
These application notes provide a robust starting point for the in vitro characterization of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine. The biochemical kinase assay will establish its potency and direct interaction with a purified enzyme, while the cell-based proliferation assay will validate its activity in a more complex biological system.
Positive results from these initial assays would warrant further investigation, including:
-
Kinase Profiling: Screening the compound against a panel of kinases to determine its selectivity.
-
Mechanism of Action Studies: Investigating the specific signaling pathways affected by the compound in cells (e.g., via Western blotting for key pathway proteins).
-
ADME-Tox Profiling: Preliminary assessment of absorption, distribution, metabolism, excretion, and toxicity properties.
By following these detailed protocols and understanding the underlying scientific principles, researchers can effectively advance their investigation into the therapeutic potential of this promising chemical scaffold.
References
-
MDPI. (2021). Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. Available from: [Link]
-
PMC. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Available from: [Link]
-
PubMed. (2020). Discovery of[5][18][19]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. Available from: [Link]
-
PubMed. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Available from: [Link]
-
MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Available from: [Link]
-
PubMed. (2021). Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Available from: [Link]
-
PMC. (2021). A review for cell-based screening methods in drug discovery. Available from: [Link]
-
NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Available from: [Link]
-
NIH. Synthesis and Anti-tumor Activities of Novel[5][18][19]triazolo[1,5-a]pyrimidines. Available from: [Link]
-
PMC. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]
-
PubMed. Synthesis and cytotoxicity studies of novel[5][18][19]triazolo[1,5-a]pyrimidine-7-amines. Available from: [Link]
-
TeachMe Physiology. (2024). Enzyme Kinetics. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Available from: [Link]
-
ResearchGate. (2020). Biological activities of[5][18][19]triazolo[1,5-a]pyrimidines and analogs. Available from: [Link]
-
Reaction Biology. Cell-based Assays for Drug Discovery. Available from: [Link]
-
Wikipedia. Enzyme kinetics. Available from: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available from: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Available from: [Link]
-
Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Available from: [Link]
-
ResearchGate. Discovery of[5][18][19]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Available from: [Link]
-
Concept Life Sciences. Cell-Based Assay Development. Available from: [Link]
-
Der Pharma Chemica. (2015). Synthesis and antioxidant, antimicrobial activity of 6-cyano-5-imino-2-methyl- 7-(methylthio)-5H-thiazolo [3, 2-a] pyrimidines. Available from: [Link]
-
ResearchGate. (2025). Cell-Based Assays: Screening Bioactive Compounds & Leads. Available from: [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | High Purity [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]
- 16. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and cytotoxicity studies of novel [1,2,4]triazolo[1,5-a]pyrimidine-7-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug [mdpi.com]
- 19. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine as an Enzyme Inhibitor
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine heterocyclic system represents a "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to endogenous purines and thus interacting with a wide array of biological targets.[4] 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine is a key analogue within this class, recognized primarily for its potential as an inhibitor of various protein kinases, often through competitive binding at the ATP pocket.[1] This compound and its derivatives have been investigated for a range of therapeutic applications, including anticancer and anti-inflammatory activities.[1][2]
Recent research has highlighted the inhibitory activity of the triazolo[1,5-a]pyrimidine scaffold against ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[5][6] ENPP1 is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism. It hydrolyzes ATP to produce AMP and pyrophosphate, and it has been identified as a key negative regulator of the STING (stimulator of interferon genes) pathway by hydrolyzing the STING ligand 2',3'-cGAMP.[5] Given its role in suppressing innate immunity, ENPP1 has emerged as a significant target for cancer immunotherapy. This document provides a detailed protocol for studying the inhibitory effects of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine on ENPP1 activity using a sensitive fluorescence-based assay.
Principle of the ENPP1 Inhibition Assay
This protocol utilizes a fluorogenic substrate, TG-mAMP, to quantify ENPP1 enzymatic activity.[3][5][6] ENPP1 cleaves the phosphodiester bond in the non-fluorescent TG-mAMP, releasing the highly fluorescent molecule Tokyo Green™. The increase in fluorescence intensity is directly proportional to ENPP1 activity. The presence of an inhibitor, such as 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine, will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal. This allows for the quantitative determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Caption: Mechanism of the ENPP1 fluorescence-based inhibition assay.
Materials and Reagents
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other formats.
| Reagent | Supplier | Catalog Number (Example) | Storage |
| Human Recombinant ENPP1 Enzyme | Cayman Chemical | 702092 | -80°C |
| ENPP1 Assay Buffer (10X) | Cayman Chemical | 702091 | -20°C |
| ENPP1 Substrate (TG-mAMP) | Cayman Chemical | 702093 | -20°C |
| 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine | BenchChem | B054323 | Room Temperature |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 | Room Temperature |
| Black, flat-bottom 96-well assay plates | Corning | 3603 | Room Temperature |
| Deionized Water (ddH₂O) | N/A | N/A | Room Temperature |
Protocols
Preparation of Reagents
a. 1X ENPP1 Assay Buffer: Prepare the required volume of 1X Assay Buffer by diluting the 10X stock with deionized water. For example, to prepare 10 mL of 1X Assay Buffer, mix 1 mL of 10X ENPP1 Assay Buffer with 9 mL of deionized water. Keep the buffer on ice.
b. ENPP1 Enzyme Solution: Thaw the recombinant ENPP1 enzyme on ice. Prepare a diluted enzyme solution in 1X ENPP1 Assay Buffer. The final concentration of the enzyme should be optimized to yield a robust signal within the linear range of the assay. A starting point is to prepare a 2X working solution that, when added to the well, gives a final concentration in the range of 0.1-0.5 ng/µL.
c. ENPP1 Substrate Solution: Thaw the TG-mAMP substrate and protect it from light. Prepare a 5X working solution in 1X ENPP1 Assay Buffer. For example, if the final desired concentration in the well is 10 µM, prepare a 50 µM working solution.
d. Inhibitor Stock and Working Solutions: Prepare a 10 mM stock solution of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine in 100% DMSO. Due to the compound's limited aqueous solubility, DMSO is the recommended solvent.[1] From this stock, prepare a series of dilutions in 1X ENPP1 Assay Buffer to generate a range of concentrations for IC50 determination (e.g., from 100 µM to 0.01 µM). Ensure the final DMSO concentration in all wells, including controls, is consistent and does not exceed 1% to avoid solvent-induced enzyme inhibition.
Experimental Workflow
Caption: Step-by-step workflow for the ENPP1 inhibition assay.
Assay Procedure (96-well plate)
-
Plate Setup:
-
Blank wells: 80 µL 1X Assay Buffer (no enzyme).
-
100% Activity Control wells: 60 µL 1X Assay Buffer + 20 µL 2X Enzyme Solution.
-
Inhibitor wells: 50 µL 1X Assay Buffer + 10 µL of each inhibitor dilution + 20 µL 2X Enzyme Solution.
-
Vehicle Control wells: 50 µL 1X Assay Buffer + 10 µL of vehicle (e.g., 1% DMSO in buffer) + 20 µL 2X Enzyme Solution.
-
-
Pre-incubation: Add the assay buffer, inhibitor/vehicle, and enzyme solution to the respective wells. Mix gently and incubate the plate for 5 minutes at room temperature.
-
Reaction Initiation: Add 20 µL of the 5X TG-mAMP substrate solution to all wells to initiate the enzymatic reaction. The total volume in each well should be 100 µL.
-
Incubation: Cover the plate to protect it from light and incubate for 20-30 minutes at room temperature. Note: The incubation time may need to be optimized to ensure the reaction remains in the linear phase for the 100% activity control.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~520 nm.[7] The assay can be read as an endpoint or kinetically. A kinetic read may improve the signal-to-background ratio.
Data Analysis and Interpretation
-
Correct for Background: Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate Percent Inhibition: Determine the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 x (1 - (SignalInhibitor - SignalBlank) / (Signal100% Activity - SignalBlank))
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC50 value. The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
| Parameter | Description |
| Blank | Contains all components except the enzyme. Used to measure background fluorescence. |
| 100% Activity | Contains all components except the inhibitor. Represents the uninhibited enzyme activity. |
| Vehicle Control | Contains all components including the solvent used for the inhibitor (e.g., DMSO) to account for solvent effects. |
| IC50 | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. |
Troubleshooting
-
High background fluorescence: Ensure the substrate is protected from light and has not degraded. Check for contamination in the reagents or buffer.
-
Low signal-to-noise ratio: Optimize the enzyme concentration and incubation time. A kinetic read may provide better results.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing. Check the stability of the inhibitor in the assay buffer. The use of co-solvents or cyclodextrins may be necessary for compounds with poor solubility.[1]
References
-
Synthesis and cytotoxicity studies of novel[1][2][3]triazolo[1,5-a]pyrimidine-7-amines. Bioorg Med Chem Lett. 2008. Available at: [Link]
-
Kawaguchi, M., et al. Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer. J Med Chem. 2019. Available at: [Link]
-
Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer. ACS Publications. 2019. Available at: [Link]
-
Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer. ResearchGate. 2019. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. 2024. Available at: [Link]
-
Preparation of 2-Chloro-5-methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine. PrepChem.com. Available at: [Link]
-
2-Amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines: Synthesis and reactions with electrophilic reagents. ResearchGate. 2009. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. 2019. Available at: [Link] 12.[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. PubChem. Available at: [Link]
-
7-Methyl[1][2][3]triazolo[1,5-a]pyrimidin-2-amine hydrochloride. Aladdin Scientific. Available at: [Link]
Sources
- 1. 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | High Purity [benchchem.com]
- 2. Synthesis and cytotoxicity studies of novel [1,2,4]triazolo[1,5-a]pyrimidine-7-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine in Cell Culture
Authored by: Senior Application Scientist
Introduction: Unveiling the Potential of a Privileged Scaffold
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purines, which allows it to function as a bioisostere and interact with a wide array of biological targets.[1] This versatile heterocyclic system has been extensively explored for the development of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The specific derivative, 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine, incorporates a methylthio group, which can enhance lipophilicity and metabolic stability, and an amine group, providing a key site for further chemical modification and interaction with target proteins.[2]
Derivatives of the triazolopyrimidine core are particularly prominent as inhibitors of protein kinases.[2] By competitively binding to the ATP-binding pocket of these enzymes, they can modulate critical signaling pathways that are often dysregulated in diseases like cancer.[2][4][5] This document provides a detailed guide for researchers on the use of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine in cell culture, with a focus on its application as a potential anticancer agent through the inhibition of key cellular signaling pathways.
Mechanism of Action: A Focus on Kinase Inhibition
The primary mechanism of action for many triazolopyrimidine derivatives is the inhibition of protein kinases.[2] These compounds act as ATP mimetics, occupying the adenine-binding pocket in the kinase catalytic domain, thereby preventing the phosphorylation of downstream substrates. This action can disrupt signaling cascades crucial for cell proliferation, survival, and migration. Notably, various substituted triazolopyrimidines have been shown to inhibit kinases in the PI3K/Akt/mTOR and ERK signaling pathways, both of which are central regulators of cell fate and are frequently hyperactivated in cancer.[6][7]
The following diagram illustrates the putative mechanism of action of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine as a kinase inhibitor, leading to the induction of apoptosis.
Caption: Putative mechanism of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine.
Experimental Protocols
Preparation of Stock Solutions
Due to the hydrophobic nature of many triazolopyrimidine derivatives, proper solubilization is critical for accurate and reproducible results.
Materials:
-
2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 1.812 mg of the compound (MW: 181.22 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (DMSO only) in your experiments.
Cell Culture and Treatment
The choice of cell line will depend on the specific research question. Based on literature for related compounds, human cancer cell lines such as hepatocellular carcinoma (e.g., Bel-7402), fibrosarcoma (e.g., HT-1080), melanoma (e.g., A375), and prostate cancer (e.g., PC3, LNCaP) are suitable models to evaluate the anticancer effects of this compound.[1][8]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well and 6-well cell culture plates
-
10 mM stock solution of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine
Protocol:
-
Culture the selected cancer cell line in a T75 flask until it reaches 70-80% confluency.
-
For cytotoxicity assays, seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). For protein analysis (Western blotting), seed cells in a 6-well plate (e.g., 2.5 x 10^5 cells/well).
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Remove the old medium from the cell plates and replace it with the medium containing the different concentrations of the compound or vehicle control (0.1% DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8]
Materials:
-
Cells treated as described in Protocol 2.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.[4]
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 10 | 0.85 | 68.0 |
| 25 | 0.60 | 48.0 |
| 50 | 0.35 | 28.0 |
| 100 | 0.15 | 12.0 |
Analysis of Apoptosis and Signaling Pathways (Western Blotting)
Western blotting can be used to investigate the effect of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine on key proteins involved in apoptosis and cell signaling, such as the phosphorylation status of Akt and ERK.
Experimental Workflow:
Caption: A typical workflow for Western blot analysis.
Protocol:
-
Lyse the treated cells from the 6-well plates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Trustworthiness and Self-Validation
To ensure the validity of your experimental results, it is crucial to incorporate the following controls and validation steps:
-
Vehicle Control: Always include a vehicle (e.g., 0.1% DMSO) control to account for any effects of the solvent on cell viability and signaling.
-
Positive Control: If available, use a known inhibitor of the target pathway as a positive control to validate the assay's responsiveness.
-
Dose-Response and Time-Course: Perform experiments with a range of compound concentrations and treatment durations to establish a clear dose-response and time-course relationship.
-
Multiple Cell Lines: Validate key findings in at least two different cancer cell lines to ensure the observed effects are not cell-line specific.
-
Loading Controls: For Western blotting, always probe for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
References
-
Safari, F., Bayat, M., & Ghadami, B. (2020). Synthesis and evaluation of anti-tumor activity of novel triazolo[1,5-a] pyrimidine on cancer cells by induction of cellular apoptosis and inhibition of epithelial-to-mesenchymal transition process. Bioorganic & Medicinal Chemistry Letters, 30(10), 127111. [Link]
-
Cui, H., et al. (2022). Design, Synthesis and Biological Evaluation of[2][9]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(19), 6296. [Link]
-
Monti, L., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 486-498. [Link]
-
Hassan, A. A., et al. (2024). New thiadiazolopyrimidine-ornamented pyrazolones as prospective anticancer candidates via suppressing VEGFR-2/PI3K/Akt signaling pathway: Synthesis, characterization, in-silico, and in-vitro studies. International Journal of Biological Macromolecules, 260, 138735. [Link]
-
El-Gamal, M. I., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][9]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 25(21), 5033. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
GenScript. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
Zhang, Y., et al. (2012). Synthesis and cytotoxicity studies of novel[2][9]triazolo[1,5-a]pyrimidine-7-amines. Bioorganic & Medicinal Chemistry Letters, 22(15), 5049-5052. [Link]
-
Sharma, P., & Kumar, V. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Pharmaceuticals, 17(8), 982. [Link]
-
Jones, S. D., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 945-966. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles. RSC Advances, 14(1), 24-40. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry, 128, 106085. [Link]
-
Al-Ostoot, F. H., et al. (2021). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 26(16), 4991. [Link]
-
NCI-60 Human Tumor Cell Lines Screen. (n.d.). Developmental Therapeutics Program. Retrieved from [Link]
-
Zhang, J., et al. (2024). Discovery of Novel[2][9]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
-
Ghandi, M., et al. (2019). Next-generation characterization of the Cancer Cell Line Encyclopedia. Nature, 569(7757), 503-508. [Link]
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439. [Link]
-
Gotor, V., Sola, R., & Lavandera, I. (2021). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Pharmaceuticals, 14(10), 993. [Link]
-
El-Damasy, A. K., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals, 15(9), 1031. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237-245. [Link]
-
Towbin, H., Staehelin, T., & Gordon, J. (1979). Electrophoretic transfer of proteins from polyacrylamide gels to nitrocellulose sheets: procedure and some applications. Proceedings of the National Academy of Sciences of the United States of America, 76(9), 4350-4354. [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. texaschildrens.org [texaschildrens.org]
Troubleshooting & Optimization
Technical Support Center: Solubility of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine in DMSO
Welcome to the technical support center for 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in Dimethyl Sulfoxide (DMSO). As a critical scaffold in kinase inhibitor discovery, understanding its solubility characteristics is paramount for reliable experimental outcomes.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to ensure you can prepare stable, homogenous solutions for your research needs.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and dissolution of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine in DMSO.
Q1: What is the expected solubility of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine in DMSO?
Q2: Are there any known stability issues with this compound in DMSO?
Yes, there are stability considerations for 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine and related compounds in DMSO. The methylthio group can be susceptible to oxidation.[2] Furthermore, studies on similar heterocyclic amines, such as 2-aminothiazoles, have shown that degradation can occur in DMSO at room temperature over a period of days to weeks, while storage at -20°C significantly minimizes this degradation.[1] Therefore, it is crucial to prepare fresh solutions whenever possible and store stock solutions at low temperatures.
Q3: Can I add water to my DMSO to improve the solubility of this compound?
It is strongly advised not to add water to DMSO to improve the solubility of this compound. DMSO is highly hygroscopic, and the presence of even small amounts of water can significantly decrease the solubility of many organic compounds. This is a counterintuitive but well-documented phenomenon. Water and freeze-thaw cycles can act synergistically to promote precipitation of your compound from a DMSO stock solution.
Q4: What are the initial recommended steps for dissolving this compound in DMSO?
For initial attempts at dissolution, we recommend the following:
-
Use anhydrous, high-purity DMSO.
-
Start with a low to moderate concentration.
-
Vortex the solution thoroughly for several minutes.
-
If solubility is still an issue, proceed to the troubleshooting guide below for more advanced techniques.
Troubleshooting Guide: Enhancing Solubility
This section provides detailed protocols and explanations for overcoming common solubility challenges encountered with 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine in DMSO.
Issue 1: The compound is not fully dissolving in neat DMSO at room temperature.
If you are observing particulate matter or a cloudy suspension, several techniques can be employed to improve solubility.
Method 1.1: Co-Solvent System
The use of a co-solvent can significantly alter the polarity of the solvent system and improve the solvation of your compound. For 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine, an ethanol/DMSO mixture has been suggested to improve solubility.[2]
Step-by-Step Protocol: Preparing a Solution with a Co-solvent
-
Prepare the Co-solvent Mixture: Start by preparing a stock of your desired co-solvent mixture. A common starting point is a 1:1 (v/v) mixture of anhydrous ethanol and anhydrous DMSO. Other potentially useful co-solvents for this class of compounds include N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
-
Initial Dissolution Attempt: Add the desired amount of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine to a vial.
-
Solvent Addition: Add the prepared co-solvent mixture to the vial to achieve the target concentration.
-
Agitation: Vortex the vial vigorously for 2-5 minutes.
-
Observation: Visually inspect the solution for any remaining solid particles.
Co-Solvent Ratio Comparison
| Co-Solvent System | Ratio (v/v) | Expected Outcome |
| DMSO:Ethanol | 1:1 | Improved solubility compared to neat DMSO. |
| DMSO:DMF | 1:1 | Potentially improved solubility due to similar solvent properties. |
| DMSO:NMP | 1:1 | Another aprotic, polar solvent option to try. |
Issue 2: The compound precipitates out of solution over time or after freeze-thaw cycles.
Precipitation upon storage is a common issue, often exacerbated by temperature fluctuations and the presence of water.
Method 2.1: Sonication
Sonication can provide the energy needed to break down crystal lattices and re-dissolve precipitated material. It has been shown to be effective even for compounds that have precipitated due to water absorption in DMSO.
Step-by-Step Protocol: Using Sonication for Re-dissolution
-
Prepare the Sample: Take your vial containing the DMSO solution with the precipitated compound.
-
Sonication Bath: Place the vial in a sonicating water bath.
-
Sonication Parameters: Sonicate the solution in short bursts to avoid excessive heating. A typical starting point is 1-3 minutes of sonication at a frequency of 20-40 kHz.[4]
-
Cooling: Allow the vial to cool to room temperature.
-
Observation: Visually inspect for dissolution. Repeat the sonication process if necessary.
Caution: While sonication is generally non-destructive for many small molecules, excessive sonication can generate heat. It is important to monitor the temperature of the water bath and use short bursts of sonication to prevent potential degradation of the compound.
Method 2.2: Gentle Heating
Applying a moderate amount of heat can increase the kinetic energy of the solvent and solute molecules, often leading to improved solubility.
Step-by-Step Protocol: Using Gentle Heat for Dissolution
-
Prepare the Sample: Place the vial with your compound and DMSO in a heating block or water bath.
-
Heating: Gently warm the solution to a temperature between 37°C and 50°C. Do not exceed 50°C , as higher temperatures can increase the risk of compound degradation.
-
Agitation: While heating, gently agitate the vial by vortexing or swirling intermittently.
-
Observation: Continue heating and agitation until the compound is fully dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can sometimes cause the compound to precipitate out again.
Workflow for Dissolution Enhancement
Caption: Interplay of factors influencing the solubility and stability of the compound.
References
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). MDPI. Retrieved January 27, 2026, from [Link]
-
2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. (2023). MDPI. Retrieved January 27, 2026, from [Link]
-
Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]
-
What Ultrasonic Method Is Recommended for Dissolving Brequinar in DMSO? (2025). ResearchGate. Retrieved January 27, 2026, from [Link]
Sources
- 1. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
Stability issues of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine in solution
Welcome to the technical support center for 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges in your experiments, ensuring the integrity and reproducibility of your results.
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purines, making it a valuable candidate for various therapeutic applications.[1][2][3] However, the specific functional groups of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine can influence its stability in solution, which is a critical factor for reliable experimental outcomes.
Troubleshooting Guide: Solution Stability Issues
This section addresses common problems encountered when working with 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine in solution.
Issue 1: Unexpected Loss of Compound Potency or Concentration Over Time
Symptoms:
-
Diminished biological activity in assays compared to freshly prepared solutions.
-
Lower than expected concentration when re-analyzing a stock solution via HPLC or other quantitative methods.
-
Appearance of new peaks in the chromatogram.
Probable Causes & Solutions:
-
Hydrolysis of the Methylthio Group: The methylthio (-SCH₃) group can be susceptible to hydrolysis, particularly under acidic or basic conditions, although it is generally more stable than a thioester.[4] This would lead to the formation of the corresponding hydroxylated derivative.
-
Scientific Rationale: The sulfur atom can be protonated under acidic conditions, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, direct nucleophilic attack by a hydroxide ion can occur.
-
Troubleshooting Steps:
-
pH Control: Prepare solutions in a buffered system, ideally between pH 6.0 and 7.5, to minimize acid- or base-catalyzed hydrolysis.
-
Solvent Choice: If possible, use aprotic solvents like anhydrous DMSO or DMF for long-term storage of stock solutions. For aqueous experimental buffers, prepare the solution fresh before each experiment.
-
Temperature: Store stock solutions at -20°C or -80°C to slow down potential degradation. Avoid repeated freeze-thaw cycles.
-
-
-
Oxidation of the Methylthio Group: The methylthio group is prone to oxidation, which can convert it to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group.[5][6]
-
Scientific Rationale: The sulfur atom has lone pairs of electrons that can be attacked by oxidizing agents. This oxidation can alter the compound's steric and electronic properties, likely affecting its biological activity. The resulting sulfoxide and sulfone are also better leaving groups, potentially leading to further reactions.[6]
-
Troubleshooting Steps:
-
Degas Solvents: For aqueous solutions, degas the solvent to remove dissolved oxygen, a potential oxidizing agent.
-
Avoid Contaminants: Ensure solvents and reagents are free from oxidizing contaminants.
-
Inert Atmosphere: For highly sensitive experiments, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation pathways.
-
Scientific Rationale: Aromatic and heterocyclic systems can absorb UV radiation, leading to excited states that can undergo various reactions, including bond cleavage and rearrangement.
-
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil.
-
Minimize Light Exposure During Experiments: Conduct experimental manipulations in a timely manner, avoiding prolonged exposure to ambient light.
-
-
Issue 2: Poor Solubility or Precipitation of the Compound
Symptoms:
-
Visible precipitate in the solution.
-
Cloudiness or turbidity of the solution.
-
Inconsistent results between experiments.
Probable Causes & Solutions:
-
Exceeding Solubility Limit: The compound may have limited solubility in the chosen solvent system.
-
Troubleshooting Steps:
-
Consult Solubility Data: If available, check the solubility of the compound in various solvents.
-
Incremental Solubilization: Start by dissolving the compound in a small amount of a compatible organic solvent (e.g., DMSO) before adding it to an aqueous buffer.
-
Sonication: Use a sonicator to aid in the dissolution process.
-
Gentle Warming: Gently warm the solution to increase solubility, but be mindful of potential temperature-induced degradation.
-
-
-
pH-Dependent Solubility: The amine group in the molecule can be protonated at acidic pH, which may affect its solubility.
-
Troubleshooting Steps:
-
Adjust pH: Carefully adjust the pH of the solution to see if it improves solubility.
-
Use of Co-solvents: Consider the use of co-solvents (e.g., ethanol, polyethylene glycol) in your aqueous buffers, if compatible with your experimental system.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine?
A1: For long-term storage, high-purity, anhydrous DMSO is recommended. It is a good aprotic solvent that can minimize hydrolysis. Store stock solutions at -20°C or -80°C and protect them from light.[7]
Q2: How should I prepare aqueous solutions for my experiments?
A2: It is best to prepare aqueous solutions fresh for each experiment. First, dissolve the required amount of the compound from your stock solution into a small volume of your experimental buffer. Then, dilute it to the final concentration. This minimizes the time the compound spends in an aqueous environment where it might be less stable.
Q3: My compound seems to be degrading. How can I confirm this and identify the degradation products?
A3: You can use analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS).
-
HPLC Analysis: Compare the chromatogram of a fresh solution with that of an aged or suspected degraded solution. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.
-
LC-MS Analysis: This technique can help in identifying the mass of the degradation products, which can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation, while a loss of the methylthio group and addition of a hydroxyl group would result in a change in mass).[5]
Q4: Can I expect any reactivity with other components in my experimental buffer (e.g., reducing agents like DTT)?
A4: The methylthio group is generally stable in the presence of mild reducing agents. However, strong reducing agents could potentially cleave the C-S bond. If your buffer contains reactive components, it is advisable to run a control experiment to assess the stability of the compound under those specific conditions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution.
-
Store the stock solution in an amber vial at -20°C or -80°C.
Protocol 2: Stability Assessment using HPLC
-
Prepare a solution of the compound at a known concentration in the desired buffer.
-
Immediately inject a sample (t=0) into an HPLC system to obtain an initial chromatogram and peak area for the parent compound.
-
Incubate the solution under the desired test conditions (e.g., specific temperature, light exposure).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the solution into the HPLC.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks.
-
Calculate the percentage of the compound remaining at each time point relative to t=0.
Suggested HPLC Conditions (starting point, may require optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1 mL/min
-
Detection: UV at a wavelength determined by a UV scan of the compound (typically between 254-280 nm).
Visualizing Workflows
Troubleshooting Workflow for Compound Instability
Caption: A decision tree for troubleshooting the instability of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine in solution.
Summary of Potential Degradation Pathways and Prevention Strategies
| Degradation Pathway | Potential Cause | Prevention Strategy |
| Hydrolysis | Acidic or basic conditions in aqueous solution | Use buffered solutions (pH 6.0-7.5), prepare fresh aqueous solutions, store stock in aprotic solvents (e.g., DMSO). |
| Oxidation | Dissolved oxygen, oxidizing contaminants | Degas solvents, use high-purity solvents, handle under inert atmosphere for sensitive applications. |
| Photodegradation | Exposure to ambient or UV light | Store solutions in amber vials or protect from light, minimize light exposure during experiments. |
References
-
MDPI. (2023, September 28). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. Retrieved from [Link]
-
MDPI. (2023, January 23). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. Retrieved from [Link]
-
Ejournal UPI. (n.d.). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Retrieved from [Link]
-
MDPI. (2021, August 22). Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. Retrieved from [Link]
-
PubMed. (2025, January 2). Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. Retrieved from [Link]
-
PMC. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]
-
PubMed. (n.d.). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Retrieved from [Link]
-
PubChem. [1][5][8]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Methylthio)[1][5][8]triazolo[1,5-a]pyrimidin-7-amine, 95+%. Retrieved from [Link]
-
Ejournal UPI. (2025, February 3). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Retrieved from [Link]
-
YouTube. (2019, December 20). Hydrolysis of thio-acetal: Three different strategies to get back the carbonyl group. Retrieved from [Link]
-
MDPI. (n.d.). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Retrieved from [Link]
-
NIH. (n.d.). Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. Retrieved from [Link]
-
ResearchGate. (2014, February 15). What are the best reaction conditions for the conversion of thiol (SH) group on a heterocycle ring into hydrazide?. Retrieved from [Link]
-
ResearchGate. (2021, January 6). Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. Retrieved from [Link]
-
PubMed. (2017, June 22). Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | High Purity [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(methylthio)triazolo[1,5-a]pyrimidin-7-amine and its analogs. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and ensure the integrity of your research. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a versatile heterocyclic system with significant applications in medicinal chemistry, often explored for its kinase inhibitory properties and potential as anticancer and antimicrobial agents.[1][2] However, its synthesis and handling can present several challenges. This guide offers practical, field-proven insights to navigate these complexities.
Part 1: Synthesis and Purification Pitfalls
The synthesis of 2-(methylthio)triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of an aminotriazole derivative with a suitable pyrimidine precursor.[2][4] While seemingly straightforward, this process is prone to several pitfalls that can impact yield, purity, and even the identity of the final product.
FAQ 1: My reaction yield is consistently low. What are the critical parameters to optimize?
Low yields in triazolopyrimidine synthesis are a common frustration. The culprit often lies in suboptimal reaction conditions. Here’s a breakdown of key parameters and optimization strategies:
-
Reaction Temperature and Time: The cyclization step often requires heating. Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, prolonged heating at excessively high temperatures can cause degradation of both starting materials and the product.
-
Troubleshooting Protocol:
-
Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). A well-chosen solvent system (e.g., ethyl acetate/hexane) can help visualize the consumption of starting materials and the formation of the product.[1]
-
If the reaction stalls, consider a stepwise increase in temperature (e.g., in 10 °C increments).
-
Microwave-assisted synthesis can be a powerful tool to reduce reaction times and improve yields.[2] Conditions such as 180°C for 20 minutes in acetic acid have been reported to be effective.[1]
-
-
-
Solvent and Catalyst Choice: The polarity and acidity of the reaction medium are critical. Acetic acid is a commonly used solvent and catalyst, but other options may be more suitable for specific substrates.[2]
-
Expert Insight: For sluggish reactions, consider the addition of a stronger acid catalyst, such as a catalytic amount of sulfuric acid. However, be mindful that harsh acidic conditions can lead to side reactions. The choice of a high-boiling point polar solvent like N-methyl-2-pyrrolidone (NMP) can also facilitate reactions requiring higher temperatures.[5]
-
-
Purity of Starting Materials: Impurities in your starting aminotriazole or pyrimidine precursor can inhibit the reaction or lead to a cascade of side products.
-
Self-Validating System: Always verify the purity of your starting materials by NMR or LC-MS before commencing the synthesis. Recrystallization or column chromatography of the starting materials may be necessary.
-
Table 1: Yield Optimization Strategies
| Parameter | Standard Protocol | Optimized Protocol | Potential Yield Improvement |
| Reaction Conditions | Conventional heating in acetic acid | Microwave irradiation (180°C, 20 min) | Up to 20% |
| Catalyst | Acetic acid alone | Acetic acid with a catalytic amount of a stronger acid | 10-15% |
| Solvent | Acetic acid | High-boiling polar aprotic solvent (e.g., NMP) | 5-10% |
FAQ 2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products and how can I purify my compound?
The presence of multiple, closely-eluting spots on a TLC plate is often indicative of isomeric byproducts or side reactions.
-
Regioisomeric Byproducts: The cyclocondensation reaction can sometimes yield regioisomers, particularly if the pyrimidine precursor is unsymmetrical. This can lead to the formation of the[1][2][3]triazolo[4,3-a]pyrimidine isomer alongside the desired[1][2][3]triazolo[1,5-a]pyrimidine.[2]
-
Causality: The formation of these isomers is governed by the relative nucleophilicity of the nitrogen atoms in the aminotriazole and the electrophilic sites on the pyrimidine precursor.
-
-
Side Reactions of the Amino Group: The 7-amino group is nucleophilic and can participate in side reactions if not appropriately protected, especially during subsequent modifications of the molecule.[2]
-
Preventative Measure: If you are planning further synthetic steps that involve harsh reagents, consider protecting the 7-amino group with a Boc (tert-butyloxycarbonyl) group. This can be achieved using di-tert-butyl dicarbonate (Boc)₂O.
-
-
Purification Strategy:
-
Column Chromatography: A carefully optimized gradient elution with a solvent system like ethyl acetate/hexane is often effective for separating closely related byproducts.[1] Start with a low polarity mobile phase and gradually increase the polarity.
-
HPLC: For challenging separations and to obtain high-purity material, preparative High-Performance Liquid Chromatography (HPLC) is a valuable tool. A common mobile phase is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[1]
-
Workflow for Purification of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine
Caption: Purification workflow for 2-(methylthio)triazolo[1,5-a]pyrimidin-7-amine.
Part 2: Stability, Reactivity, and Analytical Characterization
The 2-(methylthio) group and the triazolopyrimidine core possess distinct chemical properties that can lead to experimental challenges if not properly managed.
FAQ 3: My purified compound seems to degrade over time, as I see a new spot on the TLC/HPLC. What is happening and how can I prevent it?
The most common degradation pathway for 2-(methylthio)triazolo[1,5-a]pyrimidin-7-amine is the oxidation of the methylthio group.
-
Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, forming the corresponding sulfoxide and, under harsher conditions, the sulfone.[1] This is often accelerated by exposure to air and light.
-
Expert Insight: Shelf-life studies have shown that significant sulfoxide formation can occur even at room temperature over several months.[2]
-
-
Preventative Measures and Handling:
-
Storage: Store the compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).
-
Solvent Choice: When preparing stock solutions, use deoxygenated solvents. Some organic solvents can contain peroxides, which will accelerate oxidation.
-
pH Stability: The stability of the triazolopyrimidine ring system can be pH-dependent. Avoid strongly acidic or basic conditions during storage and in experimental assays unless the reaction specifically requires it.
-
Degradation Pathway of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine
Sources
Minimizing off-target effects of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine
Welcome to the technical support resource for 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound, with a special focus on understanding and minimizing off-target effects. As a versatile chemical scaffold, particularly for kinase inhibition, ensuring on-target specificity is paramount for generating reproducible and clinically relevant data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use and properties of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine.
Q1: What is the primary mechanism of action for this compound class?
The 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine core is recognized as a "privileged structure" in medicinal chemistry, primarily for its ability to inhibit a variety of protein kinases.[1] Its mode of action typically involves competitive binding at the ATP-binding pocket of the target kinase, which in turn modulates critical signaling pathways involved in cellular processes like proliferation, survival, and inflammation.[1] The fused triazolopyrimidine ring system serves as a robust scaffold for this interaction.
Q2: Beyond kinase inhibition, what other biological activities are associated with triazolopyrimidine derivatives?
The triazolopyrimidine scaffold is remarkably versatile, and its derivatives have been reported to exhibit a broad range of biological activities. Depending on the specific substitutions, these can include antimicrobial, anticancer, antiviral, anti-inflammatory, and even cardiovascular effects through mechanisms like phosphodiesterase (PDE) inhibition.[2][3] This inherent polypharmacology underscores the critical need to assess off-target effects, as the compound used in your research may interact with unintended biological targets.
Q3: What are the primary drivers of off-target effects with this scaffold?
Off-target effects for kinase inhibitors often stem from the high degree of conservation within the ATP-binding pocket across the human kinome. While the overall structure provides a foundation for binding, true selectivity is dictated by the specific chemical groups attached to the core. For the 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine scaffold, the 7-amino and 2-methylthio positions are key synthetic handles.[1] Modifications at these sites can dramatically alter the selectivity profile. Unintended interactions can also occur with non-kinase proteins that have structurally similar binding sites.[4]
Q4: I'm starting a new experiment. What is a reasonable concentration range to begin with?
This is highly dependent on the specific target and assay system. A crucial first step is to perform a dose-response curve to determine the IC50 (in biochemical assays) or EC50 (in cell-based assays) for your primary target. Off-target effects are often engaged at higher concentrations. Therefore, a guiding principle is to use the lowest concentration that elicits the desired on-target effect.
| Assay Type | Recommended Starting Range | Key Consideration |
| Biochemical Assays (e.g., purified kinase) | 1 nM - 10 µM | Aims to determine the direct inhibitory potential (IC50) against the target enzyme. |
| Cell-Based Assays (e.g., proliferation, signaling) | 10 nM - 50 µM | Effective concentration (EC50) will be influenced by cell permeability, metabolic stability, and engagement of the target in a complex cellular environment. |
| In Vivo Studies | Highly variable (requires PK/PD studies) | Dosing is determined by pharmacokinetic and pharmacodynamic studies to achieve sufficient target engagement at the tissue of interest without inducing systemic toxicity.[5] |
Section 2: Troubleshooting Guide: Unexpected Phenotypes & Off-Target Effects
This section provides a logical framework for diagnosing and resolving common experimental issues that may arise from off-target activity.
Problem: My experimental phenotype (e.g., cell death, altered signaling) is inconsistent with the known function of the intended target kinase.
This is a classic indicator of a potential off-target effect. The observed phenotype may be a composite of on-target inhibition and modulation of one or more unintended pathways.
-
Causality Check 1: Confirm On-Target Engagement. Before pursuing off-targets, you must validate that the compound is engaging your intended target at the concentrations used. A Western blot to check the phosphorylation status of a direct, validated substrate of your target kinase is a standard method. A more advanced approach is the Cellular Thermal Shift Assay (CETSA), which can confirm direct binding in a cellular context.
-
Causality Check 2: Use a Structurally Dissimilar Control. Inhibit the same target or pathway using a compound from a different chemical class. If this control compound recapitulates the expected on-target phenotype but not the unexpected one you observed, it strongly suggests your initial compound has off-target effects.
-
Causality Check 3: Rescue Experiment. If possible, overexpressing a drug-resistant mutant of your target kinase should rescue the on-target effects but not the off-target ones. This provides a clear genetic validation of the observed activities.
Problem: I'm observing significant cellular toxicity at concentrations that should be selective for my target.
While on-target inhibition can sometimes lead to toxicity, unexpected cell death, especially at concentrations near the EC50, often points to off-target liabilities.
-
Hypothesis 1: Broad Kinase Inhibition. Your compound may be inhibiting multiple essential kinases simultaneously. A kinome-wide selectivity screen is the most direct way to test this hypothesis (see Section 3).
-
Hypothesis 2: Non-Kinase Off-Targets. The triazolopyrimidine scaffold can interact with other protein classes.[2][6] For example, some derivatives have been noted to chelate intracellular iron, which can disrupt iron homeostasis and induce toxicity.[6] Additionally, potential liabilities like hERG channel inhibition are a common source of cardiotoxicity and should be assessed during drug development.
-
Troubleshooting Step: Reduce Concentration. Re-run your experiment at or below the EC50 for your primary target. If the toxicity is significantly reduced while on-target inhibition is maintained, it supports an off-target hypothesis, as these interactions are often of lower affinity.
Section 3: Methodologies for Off-Target Profiling
A systematic approach is essential for identifying unintended targets. The following workflow outlines a phased strategy, from broad prediction to specific validation.
Caption: Concentration dependence of on-target vs. off-target binding.
-
Optimize Concentration (Dose-Response Analysis): As illustrated above, off-target interactions typically have lower affinity than the on-target interaction. By performing a careful dose-response analysis for your desired phenotype and comparing it to the dose-response of an undesired effect (e.g., toxicity), you can often identify a "therapeutic window" where the on-target is engaged with minimal off-target activity.
-
Use a Negative Control Compound: Synthesize or acquire a close structural analog of your compound that is known to be inactive against your primary target. This is a critical control. If this inactive analog still produces the unexpected phenotype, it's a very strong indication that the phenotype is driven by an off-target effect related to the chemical scaffold itself.
-
Structure-Activity Relationship (SAR) Guided Design: The 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine scaffold is synthetically tractable, allowing for modifications to improve selectivity. [1]Collaborating with a medicinal chemist, you can:
-
Introduce steric hindrance: Adding bulky groups can prevent your compound from fitting into the ATP pockets of certain off-target kinases while preserving binding to your on-target kinase.
-
Alter electronic properties: Modifications can change the hydrogen bonding network, favoring interaction with the unique residues in your target's active site over those in off-targets.
-
Lock the conformation: Designing more rigid molecules can reduce the number of conformations the compound can adopt, thereby decreasing its ability to bind to multiple targets. [4] By employing these rigorous validation and optimization strategies, researchers can harness the therapeutic potential of the 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine scaffold while ensuring the highest degree of scientific integrity.
-
References
-
MDPI. 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Available from: [Link].
-
PubMed. 2-(Alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors with potential as new cardiovascular agents. Available from: [Link].
-
MDPI. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Available from: [Link].
-
MDPI. Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. Available from: [Link].
-
PMC. Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Available from: [Link].
-
PLOS. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available from: [Link].
-
PMC. Tools for experimental and computational analyses of off-target editing by programmable nucleases. Available from: [Link].
-
IJOST. Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Available from: [Link].
-
PMC. Off-target effects in CRISPR/Cas9 gene editing. Available from: [Link].
-
ACS Publications. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Available from: [Link].
-
seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay. Available from: [Link].
-
ResearchGate. (PDF) Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Available from: [Link].
-
Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link].
-
AACR Journals. Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Available from: [Link].
-
Journal of Chemical Technology. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Available from: [Link].
-
Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available from: [Link].
-
CRISPR Medicine News. Off-Target Effects and Where to Find Them. Available from: [Link].
-
Avance Biosciences. Gene Editing On/Off-Target Analysis. Available from: [Link].
-
Samara Journal of Science. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Available from: [Link].
-
PMC. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Available from: [Link].
-
ResearchGate. Direct, indirect and off-target effects of kinase inhibitors. (A). In.... Available from: [Link].
-
MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Available from: [Link].
-
RSC Publishing. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. Available from: [Link].
Sources
- 1. 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | High Purity [benchchem.com]
- 2. 2-(Alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors with potential as new cardiovascular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [snv63.ru]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine Assays
Welcome to the technical support guide for assays involving 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental use of this compound. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, often investigated for its potential as a kinase inhibitor, as well as for its anticancer and antimicrobial properties.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your assay results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine in experimental settings.
Q1: What are the primary applications of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine?
This compound and its analogs are versatile heterocyclic structures. They are most frequently explored for their potential as:
-
Kinase inhibitors: The triazolopyrimidine core can act as a scaffold that binds to the ATP-binding site of various protein kinases, which are crucial in cell signaling pathways.
-
Anticancer agents: By inhibiting specific kinases or other cellular targets, derivatives have been shown to induce apoptosis in cancer cell lines.[1]
-
Antimicrobial agents: Certain derivatives have demonstrated activity against various bacterial strains.[1]
Q2: What is the best solvent for dissolving 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of polar and non-polar compounds.[2] It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted into aqueous assay buffers.
Q3: How should I store the compound and its solutions to ensure stability?
Proper storage is critical for maintaining the integrity of the compound.[3]
-
Solid Compound: Store in a tightly sealed container at 2-8°C, protected from light and moisture.
-
DMSO Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][4] When thawing, bring the vial to room temperature slowly and vortex gently before use.
Q4: What is the maximum final DMSO concentration I should use in my assay?
High concentrations of DMSO can affect the activity of enzymes and cells.[5] It is best practice to keep the final DMSO concentration in your assay below 1%, and ideally at or below 0.5%, to minimize solvent-induced artifacts. Always include a vehicle control (assay buffer with the same final DMSO concentration as your test wells) to account for any effects of the solvent.
Section 2: Troubleshooting Guide for Common Assay Problems
This section provides a structured approach to identifying and resolving common issues encountered in biochemical and cell-based assays with 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine.
Issue 1: High Variability or Poor Reproducibility in Assay Results
High variability between replicate wells or between experiments is a common challenge that can obscure true results.
Potential Causes & Solutions:
-
Compound Precipitation: The compound may be coming out of solution when diluted from the DMSO stock into the aqueous assay buffer. Low aqueous solubility is a frequent issue with small molecules and can lead to underestimated activity and variable data.[6]
-
Troubleshooting Steps:
-
Visual Inspection: After adding the compound to the assay plate, visually inspect the wells for any signs of precipitation (cloudiness, particulates).
-
Solubility Assessment: Perform a kinetic solubility assay.[7] A simple method is to prepare serial dilutions of the compound in the assay buffer and measure light scattering using a nephelometer or plate reader. An increase in signal indicates precipitation.
-
Optimize Dilution: Modify the dilution protocol. A multi-step serial dilution, rather than a single large dilution, can sometimes prevent "shock" precipitation.[6]
-
Incorporate Surfactants: For biochemical assays, consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to improve compound solubility.
-
-
-
Inconsistent Pipetting: Inaccurate or inconsistent liquid handling, especially with small volumes, is a major source of variability.[8]
-
Troubleshooting Steps:
-
Pipette Calibration: Ensure all pipettes are properly calibrated.
-
Technique Review: Use proper pipetting techniques (e.g., pre-wetting tips, consistent speed and pressure).
-
Automation: For high-throughput screening (HTS), utilize automated liquid handlers for greater precision.[8]
-
-
-
Plate Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, leading to systematic errors.[9]
-
Troubleshooting Steps:
-
Avoid Outer Wells: If possible, do not use the outermost wells for experimental samples. Fill them with buffer or media to create a humidity barrier.
-
Proper Sealing: Use high-quality plate seals to minimize evaporation.
-
Incubation: Ensure uniform temperature across the plate during incubation by using a well-calibrated incubator.
-
-
Troubleshooting Flowchart: High Variability
Caption: Decision tree for troubleshooting high assay variability.
Issue 2: Apparent Inhibition in Control Assays (False Positives)
A common pitfall in drug discovery is identifying compounds that appear active but are actually interfering with the assay technology.[10][11] This is particularly relevant for fluorescence-based assays.[12][13][14]
Potential Causes & Solutions:
-
Autofluorescence: The test compound itself is fluorescent at the excitation and emission wavelengths of the assay, leading to an artificially high signal.[12][13]
-
Troubleshooting Protocol: Autofluorescence Check
-
Prepare a plate with wells containing only assay buffer and the compound at the highest test concentration.
-
Include wells with buffer only (blank).
-
Read the plate using the same filter set as the main assay.
-
Interpretation: A significantly higher signal in the compound-only wells compared to the blank indicates autofluorescence.
-
Mitigation: If possible, switch to a different detection method (e.g., luminescence, time-resolved fluorescence) or use red-shifted fluorophores that are less likely to overlap with the compound's fluorescence spectrum.[13]
-
-
-
Fluorescence Quenching: The compound absorbs light at the excitation or emission wavelength of the assay's fluorophore, leading to a decrease in signal that mimics inhibition.[15]
-
Troubleshooting Protocol: Quenching Check
-
Run the assay reaction to completion to generate the maximum signal (positive control).
-
Add the test compound to these wells at the highest concentration.
-
Compare the signal to positive control wells where only the vehicle (DMSO) was added.
-
Interpretation: A significant drop in signal upon adding the compound indicates quenching.
-
-
-
Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that can sequester and non-specifically inhibit enzymes, leading to false-positive results.[10][11]
-
Troubleshooting Steps:
-
Detergent Sensitivity: Re-test the compound's activity in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibition is often disrupted by detergents.
-
Dose-Response Curve Shape: Aggregators often exhibit unusually steep dose-response curves.
-
Counter-Screen: Test the compound against an unrelated enzyme to check for non-specific inhibition.
-
-
Data Summary: Differentiating True Inhibition from Assay Interference
| Observation | Potential Cause | Confirmation Test | Solution |
| High signal in compound-only wells | Autofluorescence | Pre-read plate with compound and buffer | Use red-shifted dyes or alternative assay format (e.g., luminescence) |
| Signal drops when compound is added post-reaction | Fluorescence Quenching | Add compound to completed positive control reaction | Use alternative assay format |
| Inhibition is reversed by adding 0.01% Triton X-100 | Compound Aggregation | Re-run assay with detergent | Confirm with orthogonal assay; triage compound |
| Inhibition observed across multiple, unrelated assays | Non-specific Reactivity | Test against a panel of unrelated targets | Triage compound as a pan-assay interference compound (PAINS)[11] |
Issue 3: No or Low Compound Activity (False Negatives)
Sometimes a compound that is expected to be active shows no effect in the assay.
Potential Causes & Solutions:
-
Compound Degradation: The compound may be unstable in the assay buffer or has degraded during storage.
-
Troubleshooting Steps:
-
Confirm Identity/Purity: Use analytical methods like LC-MS or HPLC to confirm the identity and purity of the compound stock.
-
Fresh Sample: Prepare a fresh DMSO stock from solid material.
-
Incubation Stability: Incubate the compound in the assay buffer for the duration of the experiment, then analyze for degradation by LC-MS.
-
-
-
Incorrect Assay Conditions: The assay conditions may not be optimal for detecting the compound's activity.[5]
-
Troubleshooting Steps:
-
ATP Concentration (for Kinase Assays): If testing an ATP-competitive inhibitor, ensure the ATP concentration is at or near the Km value for the enzyme. High ATP concentrations can mask the activity of competitive inhibitors.[16]
-
Enzyme/Substrate Concentration: Ensure enzyme and substrate concentrations are in the linear range of the assay to avoid substrate depletion or product inhibition.[5]
-
pH and Temperature: Verify that the pH and temperature of the assay buffer are optimal for enzyme activity.[5]
-
-
Workflow for Investigating False Negatives
Caption: Systematic approach to diagnosing false-negative results.
Section 3: References
-
Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Best practices in compound management for preserving compound integrity and accurately providing samples for assays. (n.d.). PubMed. [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). PubMed. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]
-
Tackling assay interference associated with small molecules. (2024). Nature Reviews Chemistry. [Link]
-
Interference with Fluorescence and Absorbance. (2018). PubMed. [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). ChemMedChem. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
Assay Troubleshooting. (n.d.). MB - About. [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. (2024). GMP Plastics. [Link]
-
High-Throughput Screening in Drug Discovery Explained. (2024). Technology Networks. [Link]
-
Interference with Fluorescence and Absorbance | Request PDF. (n.d.). ResearchGate. [Link]
-
Challenges of HTS in early-stage drug discovery. (n.d.). AXXAM. [Link]
-
Compound Handling | Applications. (n.d.). Hamilton Company. [Link]
-
Interference and Artifacts in High-content Screening. (2024). Assay Guidance Manual - NCBI. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (n.d.). PubMed. [Link]
-
Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf. [Link]
Sources
- 1. 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | High Purity [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmpplastic.com [gmpplastic.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. hamiltoncompany.com [hamiltoncompany.com]
- 9. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. technologynetworks.com [technologynetworks.com]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
Technical Support Center: Managing Cytotoxicity of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine
Welcome to the technical support guide for researchers working with 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine (MTTPA) and related triazolopyrimidine derivatives. As a Senior Application Scientist, I've designed this resource to provide in-depth troubleshooting strategies and address common questions regarding the cytotoxic effects of this compound class in cell lines. Our goal is to help you navigate these challenges, ensuring the integrity and success of your experiments.
The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, often utilized for the development of kinase inhibitors that modulate pathways involved in cell proliferation and survival.[1] Consequently, observing a cytotoxic or cytostatic response is often an expected outcome of treatment. This guide will help you characterize, understand, and control this cytotoxicity.
Part 1: Troubleshooting Guide - Unexpected or Excessive Cytotoxicity
This section addresses common issues encountered when the observed cytotoxicity of MTTPA is higher than expected, inconsistent, or confounds experimental goals.
Issue 1: Inconsistent IC50 Values or High Variability Between Replicates
You've performed a dose-response experiment, but the calculated IC50 value shifts between experiments, or you observe large error bars.
Causality: Inconsistent IC50 values are often rooted in subtle variations in experimental setup. Cell health, seeding density, and compound handling are primary culprits. At the molecular level, inconsistent exposure to the active compound leads to variable biological responses.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Step-by-Step Solutions:
-
Verify Compound Solubility: MTTPA, like many small molecules, may precipitate in aqueous media at high concentrations.
-
Action: Visually inspect your highest concentration wells under a microscope before and after adding to cells. If you see precipitates, you need to reassess your stock concentration or the highest dose used.
-
Pro-Tip: Prepare a "Compound Only" control (media + compound, no cells) and measure its absorbance/fluorescence. This helps to correct for any intrinsic optical properties of the compound or its precipitate.[2]
-
-
Standardize Cell Seeding: The physiological state of cells, which is dependent on their density, can dramatically alter their sensitivity to cytotoxic agents.
-
Action: Create a standardized protocol for cell seeding. Always ensure cells are in the logarithmic growth phase when plated. Use a cell counter for accuracy rather than estimating based on confluency.[2][3]
-
Self-Validation: Perform a cell density titration experiment (see table below) to find the optimal density where your assay signal is robust and linear.
-
-
Control for Solvent Effects: Solvents like DMSO can be cytotoxic at higher concentrations.
-
Action: Ensure the final solvent concentration is consistent across all wells, including the "vehicle control" wells. Typically, this should be kept below 0.5% v/v.[2]
-
| Parameter | Issue | Potential Cause | Recommended Action |
| Cell Seeding Density | Absorbance/Fluorescence too low | Too few cells plated. | Increase cell number; perform a titration to find the optimal density for your cell line.[2] |
| Signal plateaus or is inconsistent | Too many cells, leading to over-confluency, nutrient depletion, or reagent limitation. | Decrease cell number to ensure cells remain in a logarithmic growth phase for the experiment's duration.[2] | |
| Solvent Concentration | High cell death in vehicle controls | Solvent (e.g., DMSO) is at a toxic concentration. | Keep the final solvent concentration low and consistent (e.g., <0.5% for DMSO).[2] |
| Compound Handling | Precipitate formation in media | Compound exceeds its solubility limit in the aqueous culture medium. | Lower the highest concentration tested or use a different solvent system if possible. Always mix well.[2] |
Issue 2: Distinguishing Between Cytotoxic and Cytostatic Effects
Your cell viability assay (e.g., MTT, XTT, PrestoBlue) shows a dose-dependent decrease in signal, but you are unsure if MTTPA is killing the cells (cytotoxicity) or just stopping their proliferation (cytostatic effect).
Causality: Many viability assays measure metabolic activity.[4] A reduction in signal can indicate cell death, but it can also mean the cells are alive but have entered a state of reduced metabolic activity or cell cycle arrest, a common effect of kinase inhibitors.[5][6]
Troubleshooting Workflow:
Caption: Workflow to differentiate cytotoxic vs. cytostatic effects.
Step-by-Step Solutions:
-
Assess Membrane Integrity: A hallmark of cytotoxic cell death (necrosis or late apoptosis) is the loss of plasma membrane integrity.
-
Analyze Cell Cycle Distribution: Cytostatic compounds often cause cells to accumulate in a specific phase of the cell cycle.
-
Direct Cell Counting: The most straightforward method is to count the number of live and dead cells over time.
-
Action: Plate cells at a known density, treat with MTTPA, and at various time points, harvest and count the viable cells using a method like Trypan Blue exclusion. A plateau in cell number suggests a cytostatic effect, while a decrease below the initial number indicates cytotoxicity.
-
Part 2: FAQs - Understanding the Mechanism of MTTPA Cytotoxicity
Q1: What is the likely mechanism of MTTPA-induced cytotoxicity?
While the exact targets may be cell-line specific, MTTPA belongs to the triazolopyrimidine class, known to function as kinase inhibitors by competing with ATP at the enzyme's binding pocket.[1] This can lead to:
-
Cell Cycle Arrest: Inhibition of Cyclin-Dependent Kinases (CDKs) can halt progression through the cell cycle.[6]
-
Induction of Apoptosis: Inhibition of pro-survival signaling pathways (e.g., PI3K/AKT) can trigger programmed cell death.[12]
-
Off-Target Effects: At higher concentrations, kinase inhibitors can affect multiple targets, potentially leading to broad cellular stress.
Q2: How can I determine if MTTPA is inducing apoptosis or necrosis?
Distinguishing between these two cell death pathways is critical.[13][14]
-
Apoptosis: A programmed, energy-dependent process characterized by cell shrinkage, membrane blebbing, chromatin condensation, and activation of caspases.
-
Necrosis: A passive, inflammatory process resulting from acute cellular injury, characterized by cell swelling and loss of membrane integrity.
Recommended Experimental Approach:
Use a dual-staining flow cytometry assay with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[15][16]
| Cell Population | Annexin V Staining | PI/7-AAD Staining | Interpretation |
| Viable | Negative | Negative | Healthy, intact cell membranes. |
| Early Apoptotic | Positive | Negative | Exposed phosphatidylserine (PS) on the outer membrane; membrane is still intact.[16] |
| Late Apoptotic/Necrotic | Positive | Positive | PS is exposed, and the membrane has lost integrity.[7] |
| Necrotic | Negative | Positive | Membrane has lost integrity without significant PS exposure. |
Q3: My results suggest apoptosis. How can I confirm the pathway involved?
If Annexin V staining points to apoptosis, you can dissect the pathway further:
-
Caspase Activation: Apoptosis is executed by a cascade of proteases called caspases.
-
Mitochondrial Involvement (Intrinsic Pathway): A common route for apoptosis involves the disruption of the mitochondrial membrane potential (ΔΨm).
-
Action: Use a potentiometric dye like TMRE or JC-1.[20] A decrease in fluorescence (for TMRE) or a shift from red to green fluorescence (for JC-1) in treated cells indicates mitochondrial depolarization, an early event in intrinsic apoptosis.
-
-
Oxidative Stress: The compound's interaction with cellular targets could induce the production of Reactive Oxygen Species (ROS), which can trigger mitochondrial-mediated apoptosis.
-
Action: Measure ROS levels using fluorescent probes like DCFDA. Increased ROS production in MTTPA-treated cells would suggest the involvement of oxidative stress.[21]
-
Part 3: Key Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
FITC-Annexin V (or another fluorophore conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
FACS tubes
-
Flow Cytometer
Procedure:
-
Seed and treat cells with MTTPA for the desired time. Include vehicle and positive controls.
-
Harvest cells, including any floating cells from the supernatant, by gentle trypsinization or scraping.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour, using appropriate fluorescence channels for FITC (apoptosis) and PI (necrosis).[7]
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for determining the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
PBS
-
FACS tubes
-
Flow Cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample (including supernatant).
-
Wash cells once with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the pellet in 0.5 mL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for weeks).[11]
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
Analyze on a flow cytometer, collecting the linear fluorescence signal to generate a DNA content histogram.[10]
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
Zhang, H., et al. (2007). Synthesis and cytotoxicity studies of novel[3][22][23]triazolo[1,5-a]pyrimidine-7-amines. Bioorganic & Medicinal Chemistry Letters, 17(18), 5146-5150.
- Srinivas, U. S., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits.
- Stepanenko, A. A., & Dmitrenko, V. V. (2022). Drug toxicity assessment: cell proliferation versus cell death.
- Rai, N. K., et al. (2015). Caspase Protocols in Mice. Methods in Molecular Biology, 1219, 23-38.
- Girasolo, M. A., et al. (2018). Cytotoxic Activity of Organotin(IV)
-
Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved from [Link]
- Al-Ostath, A., et al. (2023). Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin‐Dependent Kinase 4 Inhibitors. ChemistrySelect, 8(41).
- Nieskens, T. T. G., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology, 11, 585.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]
- Harrill, J. A., et al. (2021). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. Toxicology and Applied Pharmacology, 425, 115615.
- Crowle, A. J., & El-Khatib, M. S. (1993). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Journal of Immunological Methods, 165(1), 53-63.
- Journal of Chemical Technology. (2023).
- ResearchGate. (n.d.). 7-(Substituted amino)-5-methylthioazolo[1,5-a]pyrimidines: Synthesis, cytotoxic properties in vitro and molecular docking.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11.
- Gerson, S. L. (2002). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Current Protocols in Toxicology, Chapter 2, Unit 2.6.
- ResearchGate. (2015). Can someone help me to fix a problem in my lab about a cytotoxicity test?.
- IntechOpen. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
- El Mrayej, H., et al. (2024). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Chemistry, 24(1), 41-65.
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
- MDPI. (2021). New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants.
- PubMed. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors.
- MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies.
- PubMed. (2001).
-
Assay Genie. (n.d.). TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric). Retrieved from [Link]
-
PubMed. (2013). Synthesis, antibacterial activity and cytotoxicity of new fused pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][3][22][23]triazine derivatives from new 5-aminopyrazoles.
-
Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from [Link]
- PubMed Central. (2021).
- YouTube. (2017).
Sources
- 1. 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | High Purity [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creativebiolabs.net [creativebiolabs.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. logosbio.com [logosbio.com]
- 14. Determination of apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 16. biotium.com [biotium.com]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. mpbio.com [mpbio.com]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. labtoo.com [labtoo.com]
- 22. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. Synthesis and cytotoxicity studies of novel [1,2,4]triazolo[1,5-a]pyrimidine-7-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Kinase Inhibition Assays
Welcome to the technical support center for kinase inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting your experiments. Kinases are a critical class of enzymes involved in numerous cellular signaling pathways, making them a primary focus for therapeutic intervention, particularly in oncology.[1][2][3][4] The reliability of your kinase inhibition data is paramount, and this resource is structured to help you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the design and execution of kinase inhibition assays.
1. What are the most common types of kinase inhibition assays?
There are several assay formats available, each with its own advantages and disadvantages. The choice of assay often depends on the specific research goal, such as high-throughput screening (HTS) or detailed kinetic analysis.[5]
-
Luminescence-Based Assays: These are popular for HTS due to their sensitivity and "add-mix-read" format.[3]
-
Fluorescence-Based Assays: These methods offer high sensitivity and are suitable for miniaturization.[2]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technique measures the phosphorylation of a substrate using a pair of fluorophore-labeled antibodies.[6]
-
Fluorescence Polarization (FP): This method detects changes in the polarization of fluorescently labeled tracers that are displaced from an antibody by the product of the kinase reaction.[7]
-
-
Radiometric Assays: These are considered the "gold standard" for direct measurement of kinase activity due to their high sensitivity and versatility. However, they involve handling radioactive materials.[5][8]
2. Why is the ATP concentration so critical in a kinase inhibition assay?
Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP on the kinase.[9] Therefore, the concentration of ATP in your assay will directly impact the apparent potency (IC50) of your inhibitor.
-
Low ATP Concentrations (at or below the Km for ATP): Using an ATP concentration near the Michaelis constant (Km) makes the assay more sensitive to competitive inhibitors. This is a common practice in biochemical assays.[9][10]
-
Physiological ATP Concentrations (mM range): Cellular ATP levels are in the millimolar range, which is often much higher than the Km of most kinases.[5][9] Testing inhibitors at these higher concentrations can provide a more biologically relevant measure of their potency.[5] It's important to note that IC50 values will be higher at physiological ATP concentrations compared to assays run at Km.[9]
3. What are the essential controls for a kinase inhibition assay?
Proper controls are crucial for interpreting your data correctly.
-
Positive Control: A known inhibitor for the kinase being tested. This validates that the assay can detect inhibition.[11]
-
Negative Control (No Inhibitor): This represents 0% inhibition and establishes the maximum kinase activity.
-
No Enzyme Control: This accounts for any background signal from the assay components.
-
No Substrate Control: This can help identify any non-specific phosphorylation or assay interference.
4. How do I assess the quality of my high-throughput screening (HTS) assay?
The Z'-factor is a statistical parameter used to evaluate the quality and reliability of an HTS assay.[3][12] It takes into account the dynamic range of the assay signal and the data variation.[12]
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between the positive and negative controls, suitable for HTS.[12][13] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but optimization is recommended.[12][13] |
| < 0 | Poor | The signals from the positive and negative controls overlap, making the assay unreliable for screening.[12][13] |
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your kinase inhibition assays.
Problem 1: High Background Signal
A high background signal can mask the true signal from your kinase activity and reduce the dynamic range of your assay.
Potential Causes & Solutions
-
Contaminated Reagents: Impurities in ATP, substrates, or buffers can interfere with the assay.[2]
-
Solution: Use high-purity reagents and prepare fresh buffers.
-
-
Autophosphorylation of the Kinase: Many kinases can phosphorylate themselves, which can contribute to the background signal.[14]
-
Solution: Perform a "no substrate" control to quantify the extent of autophosphorylation. If it is significant, you may need to optimize the enzyme concentration or reaction time.
-
-
Non-specific Binding (in radiometric assays): Radiolabeled ATP or phosphorylated proteins can bind non-specifically to the filter membranes.[3]
-
Solution: Ensure stringent washing procedures are followed to remove unbound radioactivity.[3]
-
Problem 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish true kinase activity from background noise, leading to unreliable data.
Potential Causes & Solutions
-
Suboptimal Enzyme or Substrate Concentration: If the concentrations are too low, the signal generated may be insufficient.
-
Incorrect Assay Buffer Conditions: pH, salt concentration, and the presence of detergents can significantly impact kinase activity.[5]
-
Solution: Optimize the buffer components for your specific kinase. Refer to the manufacturer's recommendations or literature for the optimal conditions.
-
-
Inactive Enzyme: The kinase may have lost activity due to improper storage or handling.
-
Solution: Aliquot the enzyme upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. Test the activity of a new lot of enzyme before starting a large experiment.
-
Problem 3: Inconsistent or Irreproducible Results
Variability between replicate wells or experiments can undermine the confidence in your results.
Potential Causes & Solutions
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a common source of variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For HTS, consider using automated liquid handlers.
-
-
Edge Effects in Microplates: Wells on the edge of the plate can experience different evaporation rates, leading to changes in reagent concentrations.
-
Solution: Avoid using the outer wells of the plate for your experimental samples. Fill them with buffer or media to create a humidity barrier.
-
-
Compound Interference: Test compounds can interfere with the assay chemistry, leading to false positives or negatives.[2] For example, fluorescent compounds can interfere with fluorescence-based assays.[8]
-
Solution: Perform counter-screens to identify interfering compounds. This can include running the assay without the kinase or using a different assay format to confirm hits.
-
-
DMSO Concentration: The concentration of dimethyl sulfoxide (DMSO), the solvent typically used for test compounds, can affect kinase activity.[2]
-
Solution: Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤1%).[2]
-
Experimental Protocols & Data Presentation
General Workflow for a Kinase Inhibition Assay
This workflow provides a general framework for performing a kinase inhibition assay. Specific details will need to be optimized for your particular kinase and assay format.
Caption: General workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the assay buffer with the optimal pH and ionic strength for your kinase.
-
Dilute the kinase, substrate, and ATP to their working concentrations in the assay buffer.
-
Perform serial dilutions of your test compound in DMSO, and then further dilute in assay buffer to the final desired concentrations.
-
-
Kinase Reaction:
-
Add the diluted kinase and test compound to the wells of a microplate.
-
Pre-incubate the kinase and compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of ATP and substrate.
-
Incubate the reaction for the optimized time and temperature (e.g., 60 minutes at 30°C).
-
-
Signal Detection:
-
Stop the reaction according to the assay kit instructions (this may be part of the detection reagent addition step).
-
Add the detection reagents (e.g., Kinase-Glo® reagent).
-
Incubate as required for the detection signal to stabilize.
-
Read the plate using a microplate reader with the appropriate settings for luminescence or fluorescence.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[10][11][15]
-
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues in kinase inhibition assays.
Caption: A decision tree for troubleshooting common kinase assay issues.
References
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Kollasser, J., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
Acker, M. G., et al. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
MDPI. (2026, January 25). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. MDPI. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Eurofins Discovery. (n.d.). The significance of ATP concentration in cell-free and cell-based assays. Eurofins Discovery. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
Liu, Y., et al. (n.d.). The challenge of selecting protein kinase assays for lead discovery optimization. PMC - NIH. [Link]
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). BMG LABTECH. [Link]
-
ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... ResearchGate. [Link]
-
Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]
-
Aushman, L., et al. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
DATAtab. (n.d.). z-Score: Definition, Formula, Calculation & Interpretation. DATAtab. [Link]
-
YouTube. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... ResearchGate. [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. promega.com.br [promega.com.br]
- 4. Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization | MDPI [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. caymanchem.com [caymanchem.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Researcher's Guide to the Validation of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine as a PI3Kδ Inhibitor
For researchers in cellular signaling and drug discovery, the validation of new chemical tools is a critical step in ensuring the integrity of experimental outcomes. This guide provides an in-depth technical comparison and validation workflow for 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine, a compound belonging to the versatile triazolopyrimidine class of kinase inhibitors. Based on the activity of structurally related molecules, we will proceed with the hypothesis that this compound is an inhibitor of the delta isoform of Phosphoinositide 3-kinase (PI3Kδ), a key regulator of immune cell signaling.
This guide is designed for researchers, scientists, and drug development professionals, offering a framework for the rigorous validation of this research tool. We will delve into its comparison with other PI3Kδ inhibitors and provide detailed protocols for its characterization in your own laboratory.
The Triazolopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a variety of biological targets, most notably the ATP-binding pocket of protein kinases.[4][5] Its structural similarity to the endogenous purine ring allows it to act as a competitive inhibitor for a range of kinases, making it a valuable starting point for the development of targeted therapies in oncology and inflammatory diseases.[4][6]
Derivatives of the triazolopyrimidine core have been shown to inhibit various members of the PI3K family, which are crucial enzymes in the PI3K/AKT/mTOR signaling pathway that governs cell proliferation, survival, and differentiation.[7][8] Specifically, analogs of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine have demonstrated potent and selective inhibition of the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and plays a critical role in the function of lymphocytes.[9][10]
Comparative Analysis: 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine vs. Alternative PI3Kδ Inhibitors
To establish the utility of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine as a research tool, it is essential to compare its performance against established inhibitors of PI3Kδ. The choice of comparator is critical; we have selected Idelalisib (CAL-101), a clinically approved PI3Kδ inhibitor, and TG100-115, another research compound with activity against PI3Kδ and γ.
| Compound | Target(s) | IC50 (nM) | Scaffold | Key Features |
| 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine (Hypothesized) | PI3Kδ | - | Triazolopyrimidine | Belongs to a versatile kinase inhibitor scaffold.[5] |
| Idelalisib (CAL-101) | PI3Kδ | 2.5 | Quinazolinone | FDA-approved for certain B-cell malignancies.[2] |
| TG100-115 | PI3Kγ, PI3Kδ | 83 (γ), 235 (δ) | Pteridine | Dual inhibitor of PI3K gamma and delta isoforms.[11][12][13][14] |
| AS-605240 | PI3Kγ, α, β, δ | 8 (γ), 60 (α), 270 (β), 300 (δ) | Quinazoline | Orally active, ATP-competitive inhibitor.[2] |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.
The primary advantage of a novel tool compound like 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine lies in the potential for a different selectivity profile or off-target effects compared to existing inhibitors. This can provide a unique pharmacological profile to dissect the intricacies of the PI3Kδ signaling pathway.
The PI3K/AKT Signaling Pathway: A Central Hub in Cell Regulation
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes.[8] Upon activation by upstream signals, such as growth factors or cytokines, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[15] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT, to the plasma membrane.[15] This leads to the phosphorylation and activation of AKT, which in turn phosphorylates a host of downstream targets to mediate cellular responses.
Caption: The PI3K/AKT signaling pathway and the proposed point of inhibition.
Experimental Validation Workflow
A rigorous validation process is paramount to confirming the activity and selectivity of a new research tool. The following experimental workflow provides a step-by-step guide to characterizing 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine as a PI3Kδ inhibitor.
Caption: A streamlined workflow for the validation of a novel kinase inhibitor.
Step 1: In Vitro Kinase Assay for Potency and Selectivity
The initial step is to determine the direct inhibitory effect of the compound on the kinase of interest in a cell-free system. This biochemical assay will provide the IC50 value, a quantitative measure of potency.
Protocol: In Vitro PI3Kδ Kinase Assay
This protocol is adapted from commercially available PI3K activity assay kits.[16][17]
-
Reagents and Materials:
-
Recombinant human PI3Kδ enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA)
-
PIP2 substrate
-
ATP (at a concentration close to the Km for the enzyme)
-
2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine and control inhibitors (e.g., Idelalisib) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
384-well plates.
-
-
Procedure: a. Add 5 µL of kinase buffer containing the PI3Kδ enzyme to each well of a 384-well plate. b. Add 1 µL of the serially diluted compound or DMSO vehicle control to the respective wells. c. Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.[16] d. Initiate the kinase reaction by adding 5 µL of a solution containing PIP2 and ATP. e. Incubate the reaction for 1 hour at room temperature.[16] f. Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. g. Measure luminescence using a plate reader. h. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of PI3Kδ. Performing this assay against other PI3K isoforms (α, β, γ) will establish the selectivity profile of the compound.
Step 2: Cellular Assay to Confirm Target Engagement
Following biochemical validation, it is crucial to confirm that the compound can penetrate the cell membrane and inhibit its target in a cellular context. A Western blot for the phosphorylation of AKT, a direct downstream substrate of PI3K, is a standard method for this purpose.
Protocol: Western Blot for Phospho-AKT (Ser473)
This protocol is a standard procedure for detecting phosphorylated proteins.[18][19][20][21][22]
-
Cell Culture and Treatment: a. Culture a suitable cell line with known PI3Kδ expression and signaling (e.g., a B-cell lymphoma line like SUDHL-4). b. Starve the cells of serum for 4-6 hours to reduce basal PI3K pathway activation. c. Pre-treat the cells with various concentrations of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine or a control inhibitor for 1-2 hours. d. Stimulate the PI3K pathway with an appropriate agonist (e.g., anti-IgM for B-cells) for 15-30 minutes.
-
Lysate Preparation: a. Wash the cells with ice-cold PBS containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. c. Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[21] d. Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.[18] e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Strip the membrane and re-probe for total AKT as a loading control.
-
Rationale: A dose-dependent decrease in the level of phosphorylated AKT upon treatment with the compound provides strong evidence of target engagement and inhibition of the PI3K pathway within the cell.
Conclusion
The validation of a new research tool is a multi-step process that requires careful experimental design and interpretation. This guide provides a comprehensive framework for the characterization of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine as a putative PI3Kδ inhibitor. By following the proposed workflow of in vitro biochemical assays and cellular target engagement studies, researchers can confidently establish the potency, selectivity, and cellular activity of this compound. This rigorous validation is essential for its effective use in elucidating the complex roles of PI3Kδ in health and disease.
References
-
2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. Available from: [Link]
-
PI3K/Akt/mTOR inhibitors. Adooq Bioscience. Available from: [Link]
-
Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective. PubMed. Available from: [Link]
-
N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. PubMed. Available from: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available from: [Link]
-
Structural insights into the interaction of three Y-shaped ligands with PI3Kα. PNAS. Available from: [Link]
-
Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable. PubMed. Available from: [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available from: [Link]
-
Detection of phosphorylated Akt and MAPK in cell culture assays. PMC. Available from: [Link]
-
7-(Substituted amino)-5-methylthioazolo[1,5-a]pyrimidines: Synthesis, cytotoxic properties in vitro and molecular docking. ResearchGate. Available from: [Link]
-
PI3K-AKT Signaling Pathway. Creative Diagnostics. Available from: [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. Available from: [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available from: [Link]
-
The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL. NIH. Available from: [Link]
-
Phosphoinositide-3-kinase (PI3K) signaling pathway. ResearchGate. Available from: [Link]
-
Quantum biochemistry description of PI3Kα enzyme bound to selective inhibitors. SciELO. Available from: [Link]
-
The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ResearchGate. Available from: [Link]
-
Phosphoinositide 3-kinase γ/δ inhibition limits infarct size after myocardial ischemia/reperfusion injury. NIH. Available from: [Link]
-
PI3K inhibitors: review and new strategies. PMC. Available from: [Link]
-
PI3K-AKT Pathway Explained. YouTube. Available from: [Link]
-
The p110delta catalytic isoform of PI3K is a key player in NK-cell development and cytokine secretion. Blood. Available from: [Link]
-
What are the important points for the detection of phospho-Akt in western blot?. ResearchGate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | High Purity [benchchem.com]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. youtube.com [youtube.com]
- 9. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. Phosphoinositide 3-kinase γ/δ inhibition limits infarct size after myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. promega.es [promega.es]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Triazolopyrimidines
The triazolopyrimidine scaffold, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility in engaging a wide array of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of triazolopyrimidine derivatives, offering a comparative overview of their performance as anticancer, antimicrobial, and kinase-inhibiting agents. We will delve into the causal relationships between specific structural modifications and biological activity, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with actionable insights.
The Triazolopyrimidine Core: A Scaffold for Diverse Biological Activities
The triazolopyrimidine nucleus, consisting of a fused triazole and pyrimidine ring, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The most studied isomer is the[1][2][3]triazolo[1,5-a]pyrimidine system, which has demonstrated a broad spectrum of pharmacological effects, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] This guide will focus on key therapeutic areas where triazolopyrimidines have shown significant promise.
Triazolopyrimidines as Anticancer Agents: Targeting Multiple Fronts
Triazolopyrimidine derivatives have been extensively investigated for their potential as anticancer agents, demonstrating efficacy through various mechanisms of action, including tubulin polymerization inhibition and kinase inhibition.
Modulation of Tubulin Polymerization
A notable class of anticancer triazolopyrimidines exerts its effect by interfering with microtubule dynamics, a critical process in cell division.[4] Unlike many microtubule-targeting agents, some triazolopyrimidines have a unique mechanism of action, promoting tubulin polymerization but not competing with paclitaxel.[5] Instead, they have been found to inhibit the binding of vinca alkaloids to tubulin.[5][6]
Structure-Activity Relationship (SAR) Insights:
A clear SAR has been established for these compounds, highlighting the importance of specific substitutions at various positions of the[1][2][3]triazolo[1,5-a]pyrimidine core for optimal activity.[5][7]
-
Position 5: A (1S)-2,2,2-trifluoro-1-methylethylamino or an achiral 2,2,2-trifluoroethylamino group is crucial for high potency.[5][7]
-
Position 6: A trifluorophenyl ring is a key feature.
-
Phenyl Ring Substitution: Fluoro atoms at the ortho positions of the phenyl ring are necessary for optimal activity.[5][7] At the para position, an oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group leads to the best activity.[5][7]
Comparative Analysis of Anticancer Activity (Tubulin Inhibitors):
| Compound ID | R1 (Position 5) | R2 (Phenyl Ring, para-position) | Cell Line | IC50 (µM) | Reference |
| Lead Compound | (1S)-2,2,2-trifluoro-1-methylethylamino | O-(CH2)3-NH2 | Various | Potent | [5] |
| Analog 1 | 2,2,2-trifluoroethylamino | O-(CH2)3-OH | Various | Potent | [5] |
| Analog 2 | Other alkylamino groups | Varied | Various | Reduced Potency | [5] |
Experimental Protocol: Tubulin Polymerization Assay
This protocol outlines a high-content analysis method to directly monitor the effects of triazolopyrimidine derivatives on the cellular tubulin network.[8]
Materials:
-
HeLa cells
-
Compound of interest dissolved in DMSO
-
4% formaldehyde in DPBS
-
Permeabilization Buffer (e.g., ThermoFisher)
-
Blocking Buffer (e.g., ThermoFisher)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the triazolopyrimidine compound for a specified time (e.g., 3, 6, or 18 hours) at 37°C.[8]
-
Fix the cells with 4% formaldehyde for 30 minutes at room temperature.[8]
-
Wash the cells twice with DPBS.
-
Permeabilize the cells with Permeabilization Buffer for 20 minutes.[8]
-
Wash the cells twice with DPBS.
-
Block the cells with Blocking Buffer for 1 hour.[8]
-
Incubate the cells with the primary antibody against α-tubulin overnight at 4°C.
-
Wash the cells three times with DPBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and a nuclear stain for 1 hour at room temperature in the dark.
-
Wash the cells three times with DPBS.
-
Acquire images using a high-content imaging system and analyze the microtubule network morphology and intensity to quantify the stabilizing or destabilizing effects of the compound.
Workflow for Tubulin Polymerization Assay:
Caption: Workflow for High-Content Tubulin Polymerization Assay.
Kinase Inhibition: A Promising Avenue for Cancer Therapy
The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of adenine, is a well-established core for designing kinase inhibitors.[7] These compounds can mimic the binding of ATP to the kinase hinge region, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival.[7]
2.2.1. Epidermal Growth Factor Receptor (EGFR) Inhibition
Several pyrazolo[1][2][3]triazolopyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[6] These compounds have shown significant antiproliferative activity against cancer cell lines that overexpress EGFR.[6]
Structure-Activity Relationship (SAR) Insights:
For pyrazolo[1][2][3]triazolopyrimidine-based EGFR inhibitors, the nature and position of substituents on the phenyl rings attached to the core structure are critical for activity.
Comparative Analysis of Anticancer Activity (EGFR Inhibitors):
| Compound ID | Substituent (Position 3) | Substituent (Position 7) | Cell Line | IC50 (µM) | Reference |
| Compound 1 | 3-fluorophenyl | 4-bromophenyl | HCC1937, HeLa | <50 | [3][6] |
| Compound 13c | Varied aryl groups | Varied aryl groups | MCF-7 | 2.42 | [2] |
| Compound 11e | Varied aryl groups | Varied aryl groups | HCT116 | Potent | [2] |
| Compound 7c | Varied aryl groups | Varied aryl groups | HeLa | Potent | [2] |
Experimental Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent assay to measure the activity of EGFR and the inhibitory potential of triazolopyrimidine compounds.[9]
Materials:
-
Recombinant human EGFR enzyme
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Triazolopyrimidine inhibitor
-
Tyrosine Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well low-volume plates
-
Luminometer
Procedure:
-
Dilute the EGFR enzyme, substrate, ATP, and inhibitor in Tyrosine Kinase Buffer.
-
In a 384-well plate, add 1 µl of the inhibitor (or 5% DMSO for control).
-
Add 2 µl of the EGFR enzyme solution.
-
Add 2 µl of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[9]
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[9]
-
Record the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.
Signaling Pathway of EGFR Inhibition:
Caption: EGFR signaling pathway and the point of inhibition.
Triazolopyrimidines as Antimicrobial Agents
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Triazolopyrimidine derivatives have demonstrated promising activity against a range of bacteria and fungi.[3]
Structure-Activity Relationship (SAR) Insights:
For 1,2,4-triazolo[1,5-a]pyrimidine-based antimicrobial agents, the nature of the substituents at positions 2, 5, and 7 of the triazolopyrimidine core significantly influences their activity.
-
Substitution on Phenyl Rings: The presence and position of electron-donating or electron-withdrawing groups on the phenyl rings at positions 5 and 7 can dramatically alter the antimicrobial potency.[3] For instance, a methoxy group at the para-position of the phenyl ring at position 5, combined with a methyl group at the para-position of the phenyl ring at position 7, has been shown to be highly effective.[3]
Comparative Analysis of Antimicrobial Activity:
| Compound ID | Substituent X (Position 5 Phenyl) | Substituent Y (Position 7 Phenyl) | Organism | MIC (µM) | Reference |
| 9o | OMe | CH3 | S. aureus, E. coli, P. aeruginosa | 24, 51, 53 (nM) | [3] |
| 9n | OMe | Cl | B. subtilis | 30 (nM) | [3] |
| 9p | OMe | OMe | S. aureus, P. aeruginosa | 69, 68 (nM) | [3] |
| Ciprofloxacin | - | - | B. subtilis | 10 (nM) | [3] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol describes a standard method for evaluating the antimicrobial activity of triazolopyrimidine compounds.[1][10][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton agar
-
Sterile Petri dishes
-
Triazolopyrimidine compound dissolved in DMSO
-
Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (DMSO)
-
Sterile cork borer (7 mm diameter)
Procedure:
-
Prepare Mueller-Hinton agar according to the manufacturer's instructions and pour it into sterile Petri dishes.
-
Once the agar has solidified, spread a standardized inoculum of the test microorganism onto the surface of the agar.
-
Using a sterile cork borer, create wells (7 mm in diameter) in the agar.
-
Add 100 µL of the triazolopyrimidine compound solution (at a known concentration) into a well.
-
Add the positive and negative controls to separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for Agar Well Diffusion Assay.
Synthetic Strategies for Triazolopyrimidine Derivatives
The synthesis of triazolopyrimidine derivatives can be achieved through various routes. A common and efficient method involves the cyclocondensation of an aminotriazole with a suitable carbonyl compound.
General Synthetic Protocol for 1,2,4-Triazolo[1,5-a]pyrimidines:
This protocol describes the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives through the reaction of 3-amino-1,2,4-triazole with chalcones.[3]
Materials:
-
3-Amino-1,2,4-triazole
-
Substituted chalcone derivatives
-
Solvent (e.g., ethanol)
-
Catalyst (optional)
Procedure:
-
Dissolve the substituted chalcone derivative in a suitable solvent.
-
Add 3-amino-1,2,4-triazole to the solution.
-
The reaction proceeds through a nucleophilic attack of the amino group of the triazole on the carbonyl carbon of the chalcone, followed by cyclization and subsequent aromatization to yield the triazolopyrimidine product.[3]
-
The reaction mixture is typically heated under reflux for a specified period.
-
After completion of the reaction (monitored by TLC), the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
General Synthetic Scheme:
Caption: General synthetic route to triazolopyrimidines.
Conclusion and Future Perspectives
The triazolopyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity and target selectivity. Future research in this area should focus on:
-
Multi-target Drug Design: Developing single molecules that can modulate multiple targets involved in a disease pathway to enhance efficacy and overcome drug resistance.
-
Exploring Novel Isomers: Investigating other isomeric forms of the triazolopyrimidine ring system to uncover new biological activities.
-
Computational Modeling: Utilizing in silico methods to rationalize SAR data and guide the design of more potent and selective inhibitors.
By leveraging the insights from SAR studies and employing robust experimental protocols, the scientific community can continue to unlock the full therapeutic potential of triazolopyrimidine derivatives.
References
-
Elmaaty, A., et al. (2025). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. ACS Omega. Available at: [Link]
-
Reddy, T. S., et al. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances. Available at: [Link]
-
Sáez-Calvo, G., et al. (2017). Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. Cell Chemical Biology, 24(6), 737-750.e6. Available at: [Link]
-
Abdelgayed, S. S., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. Available at: [Link]
-
Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 219-233. Available at: [Link]
-
Sáez-Calvo, G., et al. (2017). Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. PubMed. Available at: [Link]
-
El-Sayed, N. A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4038. Available at: [Link]
-
Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. Available at: [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
Wang, Y., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4677-4693. Available at: [Link]
-
Gelin, C. F., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. Available at: [Link]
-
Gelin, C. F., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PubMed Central. Available at: [Link]
-
Unciti-Broceta, A. (2018). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
Sources
- 1. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. apec.org [apec.org]
- 11. woah.org [woah.org]
A Head-to-Head Comparison: Evaluating the Kinase Inhibitory Potential of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine
A Senior Application Scientist's Guide to Cross-Validating a Privileged Scaffold
For researchers and drug development professionals, the triazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry. Its purine-like architecture makes it an ideal starting point for the development of kinase inhibitors.[1][2] This guide provides an in-depth comparative analysis of a key member of this family, 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine, against a prominent alternative, a representative pyrazolo[1,5-a]pyrimidine derivative. The pyrazolo[1,5-a]pyrimidine framework is another widely utilized scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer properties.[3][4]
This guide will delve into the rationale behind the experimental design, provide detailed protocols for cross-validation, and present a framework for interpreting the resulting data. Our objective is to equip researchers with the necessary tools to objectively evaluate the performance of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine and make informed decisions in their drug discovery programs.
The Rationale for Comparison: Shared Scaffolds, Divergent Potential
Both the triazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrimidine cores are heterocyclic structures that mimic the natural purine bases, enabling them to interact with the ATP-binding sites of protein kinases.[1][2][5] This bioisosteric relationship is the foundation of their potential as therapeutic agents. However, the subtle differences in their ring systems and the nature of their substituents can lead to significant variations in potency, selectivity, and pharmacokinetic properties.
This guide proposes a direct comparison between 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine (Compound A) and a representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitor (Compound B) . The choice of Compound B should be guided by its known activity against a specific kinase target of interest and its commercial availability to ensure reproducibility of the described experiments. For the purpose of this guide, we will consider a generic pyrazolo[1,5-a]pyrimidine with demonstrated activity against a tyrosine kinase.
The core of our comparative study will revolve around two key experimental areas:
-
Direct Enzyme Inhibition: To assess the intrinsic potency of each compound against a selected kinase.
-
Cell-Based Assays: To evaluate the compound's efficacy in a more physiologically relevant context, including its ability to penetrate cells and inhibit the target kinase in a cellular environment, as well as its overall cytotoxicity.
Experimental Design and Protocols
The following sections provide detailed, step-by-step protocols for the proposed comparative experiments. These protocols are designed to be self-validating by including appropriate controls and clear endpoints.
Experiment 1: In Vitro Kinase Inhibition Assay
This experiment aims to determine the half-maximal inhibitory concentration (IC50) of each compound against a purified kinase enzyme. A common and reliable method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The final kinase concentration should be optimized for each specific enzyme.
-
Prepare a 2X substrate/ATP solution in the same buffer. The substrate and ATP concentrations should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of Compound A and Compound B in DMSO. Then, dilute these further in kinase reaction buffer to create 4X compound solutions.
-
-
Kinase Reaction:
-
Add 5 µL of the 4X compound solution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibition control.
-
Add 10 µL of the 2X kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for the recommended time (typically 60 minutes).
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
Experiment 2: Cell Viability and Cytotoxicity Assay
This experiment assesses the effect of the compounds on the viability of cancer cell lines that are dependent on the activity of the targeted kinase. The MTT assay is a widely used colorimetric method for this purpose.
Protocol: MTT Cell Viability Assay
-
Cell Culture and Seeding:
-
Culture the selected cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well).
-
Incubate the plates overnight to allow the cells to attach.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound A and Compound B in the cell culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the different compound concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plates for a specified period, typically 48 or 72 hours.[7]
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 3-4 hours at 37°C to allow the viable cells to reduce the MTT to formazan crystals.[8]
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.
-
Diagram: Cell Viability Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Performance of Compound A and Compound B
| Compound | Target Kinase IC50 (nM) | Cancer Cell Line IC50 (µM) |
| Compound A (2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine) | [Insert experimental value] | [Insert experimental value] |
| Compound B (Pyrazolo[1,5-a]pyrimidine derivative) | [Insert experimental value] | [Insert experimental value] |
| Reference Inhibitor (e.g., Staurosporine) | [Insert experimental value] | [Insert experimental value] |
Interpreting the Results:
-
A lower IC50 value in the kinase inhibition assay indicates higher potency at the enzymatic level.
-
A lower IC50 value in the cell viability assay suggests better overall efficacy, which could be due to higher potency, better cell permeability, or both.
-
A large discrepancy between the enzymatic and cellular IC50 values may indicate poor cell permeability or the compound being a substrate for efflux pumps.
-
The selectivity of the compounds should also be considered by testing them against a panel of other kinases. High selectivity is generally desirable to minimize off-target effects.
Structure-Activity Relationship (SAR) Insights
The 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine scaffold offers several points for chemical modification to improve its properties. The methylthio group at the 2-position and the amino group at the 7-position are particularly amenable to derivatization. Structure-activity relationship (SAR) studies on related triazolopyrimidines have shown that modifications at these positions can significantly impact potency and selectivity.[9][10] For instance, replacing the methylthio group with other substituents can modulate the compound's interaction with the hydrophobic pocket of the ATP-binding site. Similarly, derivatization of the amino group can introduce new interactions with the solvent-exposed region of the kinase.
Diagram: Key Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
This guide provides a comprehensive framework for the cross-validation of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine against a relevant competitor from the pyrazolo[1,5-a]pyrimidine class. By following the detailed experimental protocols and utilizing the provided data interpretation framework, researchers can generate robust and reliable comparative data. This will enable a deeper understanding of the therapeutic potential of the triazolo[1,5-a]pyrimidine scaffold and facilitate the development of novel and effective kinase inhibitors.
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
-
Novel[1][2][11]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. PubMed. [Link]
-
Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. MDPI. [Link]
-
Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. ResearchGate. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. [Link]
-
In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PubMed Central. [Link]
-
CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. National Institutes of Health. [Link]
-
7-(Substituted amino)-5-methylthioazolo[1,5-a]pyrimidines: Synthesis, cytotoxic properties in vitro and molecular docking. ResearchGate. [Link]
-
Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. ResearchGate. [Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. ResearchGate. [Link]
-
Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][11]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]
-
Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists. PubMed. [Link]
-
(PDF) In-vitro Models in Anticancer Screening. ResearchGate. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of[1][2][11]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. PubMed Central. [Link]
-
SAR of 1,2,4-triazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
-
Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. PubMed. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
The Discovery of 7-Methyl-2-[(7-methyl[1][2][11]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ResearchGate. [Link]
Sources
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Triazolopyrimidine Scaffolds: A Guide for Medicinal Chemists
Introduction: The Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of successful drug discovery programs. These are termed "privileged scaffolds" due to their inherent ability to bind to multiple, diverse biological targets with high affinity. The triazolopyrimidine core is a quintessential example of such a scaffold.[1] This fused heterocyclic system, an aza-analog of the native purine ring, has proven to be a remarkably versatile template for designing therapeutics.[2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anti-cancer, anti-viral, anti-parasitic, anti-inflammatory, and CNS-modulating properties.[3][4]
The scaffold's utility stems from its electronic properties, relatively simple and tunable synthesis, and its capacity to present substituents in precise three-dimensional orientations, enabling tailored interactions with protein targets.[2] However, the term "triazolopyrimidine" is not monolithic; it encompasses several isomeric forms, each with distinct chemical and biological profiles.[3] The subtle shift of a single nitrogen atom can dramatically alter a molecule's binding mode, selectivity, and pharmacokinetic properties.
This guide provides a head-to-head comparison of the most prominent triazolopyrimidine scaffolds. We will dissect their structural nuances, explore the impact of isomerism on biological activity through a case study in kinase inhibition, and provide robust, field-proven experimental protocols for their evaluation. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this powerful scaffold in their own discovery programs.
The Core Architectures: A Tale of Four Isomers
The triazolopyrimidine system is a bicyclic heterocycle formed by the fusion of a 1,2,4-triazole ring and a pyrimidine ring. There are four primary isomers that dominate the medicinal chemistry literature, with their relative stability and synthetic accessibility often dictating their application.[5]
-
[2][3]Triazolo[1,5-a]pyrimidine: This is the most thermodynamically stable and widely explored isomer.[3][6] Its structure is characterized by a "bridgehead" N4 atom and the absence of annular tautomerism, which provides a rigid and predictable geometry.[2] This stability makes it a reliable and synthetically accessible starting point for many drug discovery campaigns.
-
[2][3]Triazolo[4,3-a]pyrimidine: This isomer is a common synthetic precursor or alternative to the [1,5-a] scaffold. It is generally less stable and can be converted to the [1,5-a] form through a base- or acid-catalyzed Dimroth rearrangement.[2] This potential for rearrangement is a critical consideration during synthesis and storage. From a pharmacodynamic perspective, the placement of N4 in the pyrimidine ring offers a different vector for hydrogen bonding compared to the [1,5-a] isomer.
-
[2][3]Triazolo[1,5-c]pyrimidine &[2][3]Triazolo[4,3-c]pyrimidine: These isomers are less common but have emerged as potent scaffolds, particularly in the realm of kinase inhibition.[7] Their unique arrangement of nitrogen atoms provides alternative hydrogen bond donor/acceptor patterns, allowing them to engage with different protein residues or adopt novel binding modes within a given active site.
The fundamental differences in the placement of nitrogen atoms, which act as key hydrogen bond acceptors, are the primary drivers of the distinct biological activities observed between these scaffolds.
Caption: Conceptual diagram of different H-bond patterns for triazolopyrimidine isomers.
Quantitative Data Summary: Syk Family Kinase Inhibition
To illustrate the tangible impact of scaffold isomerism, the following table summarizes structure-activity relationship (SAR) data for representative compounds from thet[2][3]riazolo[4,3-c]pyrimidine andt[2][3]riazolo[1,5-c]pyrimidine series against Syk and ZAP-70, two closely related kinases.
| Compound ID | Scaffold Isomer | R Group | Syk IC₅₀ (nM) | ZAP-70 IC₅₀ (nM) |
| 10d | T[2][3]riazolo[4,3-c] | 3-methoxy-4-(2-morpholinoethoxy)phenyl | 21 | 11 |
| 11 | T[2][3]riazolo[1,5-c] | 3-methoxy-4-(2-morpholinoethoxy)phenyl | 19 | 10 |
| 10a | T[2][3]riazolo[4,3-c] | 4-(2-morpholinoethoxy)phenyl | 110 | 48 |
| 11a | T[2][3]riazolo[1,5-c] | 4-(2-morpholinoethoxy)phenyl | 100 | 41 |
Data synthesized from Hirabayashi et al., Bioorg. Med. Chem. 2008.[7]
Analysis: This data highlights that for this particular target and substitution pattern, both the [4,3-c] and [1,5-c] isomers demonstrate comparable and potent inhibitory activity. The key takeaway is that subtle changes, such as the addition of a 3-methoxy group (comparing 10a/11a to 10d/11), significantly boost potency across both scaffolds. This demonstrates that while the core scaffold provides the essential anchoring interactions, fine-tuning of substituents is critical for optimizing potency. The choice between these two potent scaffolds in a real-world program would then be guided by factors like synthetic tractability, metabolic stability, and off-target profiling.
Experimental Evaluation: From Benchtop to Cell
Validating the activity of novel compounds requires a multi-step, rigorous experimental cascade. A typical workflow progresses from biochemical assays that measure direct target inhibition to cell-based assays that confirm target engagement and functional effects in a physiological context.
Caption: A standard workflow for the evaluation of novel kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Principle: This is a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of light generated is directly proportional to the ADP concentration, and therefore, kinase activity. Inhibitors will reduce the signal.
Causality Behind Choices:
-
Why ADP-Glo™? It is a universal assay applicable to nearly any kinase, highly sensitive, and resistant to ATP interference, making it a gold standard for primary screening and IC₅₀ determination.
-
Why Km ATP? Running the assay at the ATP concentration equal to the Michaelis constant (Km) for the specific kinase ensures that inhibitors compete under physiologically relevant conditions, providing a more accurate measure of potency (IC₅₀).
Methodology:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Serially dilute test compounds in DMSO, then further dilute into kinase buffer. A typical starting concentration is 10 µM, followed by 10-point, 3-fold dilutions.
-
Prepare a solution containing the kinase and its specific substrate in kinase buffer.
-
Prepare an ATP solution at 2x the final desired concentration (e.g., 2x Km).
-
-
Kinase Reaction:
-
Add 5 µL of the compound dilution (or DMSO for control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Initiate the reaction by adding 10 µL of the 2x ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Read luminescence on a plate reader.
-
Normalize the data using "no kinase" (high inhibition) and "DMSO only" (no inhibition) controls.
-
Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™ Assay)
Principle: This assay measures the binding of a compound to a target protein in living cells. The target protein is fused to a NanoLuc® luciferase (energy donor), and a fluorescent tracer that binds the same active site is added (energy acceptor). When the tracer binds, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound will compete with the tracer for binding, disrupting BRET in a dose-dependent manner.
Causality Behind Choices:
-
Why NanoBRET™? It provides definitive proof that a compound can cross the cell membrane and engage its intended target in the complex cellular milieu. This is a critical step to bridge the gap between biochemical potency and cellular activity.
-
Why Live Cells? It accounts for factors like cell permeability and efflux pumps, which are absent in biochemical assays and are common reasons for compound failure.
Methodology:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc®.
-
Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound in Opti-MEM® medium.
-
Prepare the fluorescent NanoBRET™ tracer at 2x the final concentration in Opti-MEM®.
-
Remove media from cells. Add the test compound dilutions, followed immediately by the tracer.
-
-
Signal Detection:
-
Add the NanoLuc® substrate (furimazine) to all wells.
-
Incubate for 2 hours at 37°C.
-
Read the plate on a luminometer equipped with two filters to simultaneously measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data and plot the BRET ratio against the logarithm of compound concentration.
-
Fit the data to a dose-response curve to determine the cellular IC₅₀ value.
-
Conclusion and Future Perspectives
The triazolopyrimidine scaffold is a cornerstone of modern medicinal chemistry, offering a robust and tunable platform for drug design. Our analysis demonstrates that while thet[2][3]riazolo[1,5-a]pyrimidine isomer is a reliable and stable starting point, exploring alternative isomers like the [4,3-a], [1,5-c], and [4,3-c] systems is a powerful strategy for modulating potency, altering selectivity profiles, and discovering novel intellectual property.
The choice of scaffold is not arbitrary; it is a critical design element that dictates the fundamental geometry and hydrogen bonding capacity of a potential drug candidate. As we have shown in the context of kinase inhibition, subtle changes in nitrogen placement can lead to significant differences in biological activity. The future of drug discovery with these scaffolds lies in the rational design of derivatives that exploit these isomeric differences. By combining thoughtful scaffold selection with rigorous experimental evaluation, as outlined in the provided protocols, researchers can continue to unlock the full therapeutic potential of the versatile triazolopyrimidine family.
References
-
G. S. C. R. Bonfim, et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available at: [Link]
-
H. El Mrayej, et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science and Technology. Available at: [Link]
-
A. A. F. Askar, et al. (2019). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]
-
A. E. M. G. E. D. A. M. El-Adl, et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. Available at: [Link]
-
S. Singh, et al. (2024). Advancements in the Synthesis of Triazolopyrimidines. Current Organic Chemistry. Available at: [Link]
-
X. Wang, et al. (2024). Discovery of NovelT[2][3]riazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
H. El Mrayej, et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. ResearchGate. Available at: [Link]
-
I. O. Abdulfatai, et al. (2025). Triazolopyrimidine compounds and its biological activities. ResearchGate. Available at: [Link]
-
S. Pinheiro, et al. (2020). Biological activities oft[2][3]riazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research. Available at: [Link]
-
C. J. A. Ribeiro, et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
H. Wang, et al. (2022). Design, Synthesis and Biological Evaluation ofT[2][3]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. Available at: [Link]
-
A. Uzairu, et al. (2024). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
S. P. G. Williams, et al. (2009). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
M. N. Zedan, et al. (2025). 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. ResearchGate. Available at: [Link]
-
A. Hirabayashi, et al. (2008). A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
S. El-Taher, et al. (2012). Differentiation betweent[2][3]riazolo[1,5-a] pyrimidine andt[2][3]riazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Characterization of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine as a Putative TGF-β Pathway Inhibitor
For drug development professionals and researchers, the emergence of a novel small molecule with a privileged scaffold like triazolo[1,5-a]pyrimidine presents an opportunity for discovery. The compound 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine is one such molecule. While specific biological data for this exact compound is sparse, its structural class is well-represented in kinase inhibitor research, showing significant potential for anticancer and antimicrobial activities.[1][2][3] The triazolopyrimidine core is a key feature in numerous inhibitors targeting pathways critical for tumor proliferation and survival.[4][5][6]
This guide provides a comprehensive, technically-grounded framework for the initial characterization of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine. We hypothesize a role for this compound as an inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a crucial regulator of cell growth, differentiation, and immune response that is often dysregulated in cancer.[7][8]
To establish a rigorous benchmark, we will compare its performance against Galunisertib (LY2157299) , a well-characterized and clinically evaluated small molecule inhibitor of the TGF-β Receptor I (TGFβRI), also known as ALK5.[9][10][11] Galunisertib selectively inhibits the phosphorylation of SMAD2, a key step in the canonical TGF-β signaling pathway.[12]
This guide will detail the logical progression of experiments, from initial biochemical validation to cell-based functional assays, enabling researchers to generate a robust data package for this promising compound.
Part 1: Foundational Understanding - The TGF-β Signaling Pathway
The TGF-β pathway is initiated when a TGF-β ligand binds to the TGF-β Receptor II (TGFβRII), a constitutively active kinase.[] This binding recruits and forms a complex with TGFβRI (ALK5).[14] Within this complex, TGFβRII phosphorylates and activates TGFβRI.[] The activated TGFβRI then propagates the signal by phosphorylating the receptor-regulated SMADs, specifically SMAD2 and SMAD3.[14][15] These phosphorylated SMADs form a complex with SMAD4, translocate into the nucleus, and act as transcription factors to regulate the expression of target genes involved in processes like cell cycle arrest, apoptosis, and epithelial-mesenchymal transition (EMT).[14] Small molecule inhibitors like Galunisertib act by binding to the ATP-binding pocket of the TGFβRI kinase domain, preventing the phosphorylation of SMAD2/3 and effectively blocking the downstream signaling cascade.[9][12]
Stage 1: Biochemical Validation - In Vitro ALK5 Kinase Assay
Objective: To determine if 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine directly inhibits the enzymatic activity of recombinant human TGFβRI (ALK5) and to calculate its half-maximal inhibitory concentration (IC50) in comparison to Galunisertib.
Causality: This is the most direct test of the hypothesis. By using a purified, cell-free system, we eliminate confounding variables from cellular metabolism or membrane permeability. A positive result here strongly suggests direct target engagement. Commercial kits, such as ADP-Glo™ Kinase Assay kits, provide a standardized and robust method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. [16][17] Detailed Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X Kinase Assay Buffer as per the manufacturer's instructions (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). [16] * Prepare a stock solution of recombinant active TGFβR1 (ALK5) kinase.
-
Prepare a stock solution of a suitable kinase substrate (e.g., casein or a specific peptide substrate). [18] * Prepare a 10 mM ATP stock solution.
-
Serially dilute the test compound and Galunisertib in DMSO, then further dilute in Kinase Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of each compound dilution.
-
Add 10 µL of a master mix containing the ALK5 enzyme and substrate to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration typically near the Km for ATP, e.g., 10-50 µM). [16][19] * Incubate the reaction at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and deplete unconsumed ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. [16] * Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luciferase-based luminescence signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to DMSO (vehicle) controls.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each compound.
-
Comparative Data Summary (Hypothetical Outcome)
| Compound | Target | Assay Format | IC50 (nM) |
| 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine | TGFβRI (ALK5) | ADP-Glo™ | To be determined |
| Galunisertib (LY2157299) | TGFβRI (ALK5) | ADP-Glo™ | 56 [20] |
Stage 2: Cellular Target Engagement - p-SMAD2 Western Blot
Objective: To verify that the test compound inhibits TGF-β-induced phosphorylation of SMAD2 in a cellular context, confirming it can cross the cell membrane and engage its target.
Causality: This experiment validates the biochemical findings in a living system. A reduction in phosphorylated SMAD2 (p-SMAD2) levels upon TGF-β stimulation demonstrates that the compound is effectively blocking the kinase activity of ALK5 within the cell. [21][22]The human lung adenocarcinoma cell line A549 is an excellent model as it is known to have a robust and well-documented response to TGF-β. [23][24] Detailed Protocol: Western Blot for p-SMAD2 Inhibition
-
Cell Culture and Treatment:
-
Plate A549 cells in 6-well plates and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal signaling.
-
Pre-treat cells for 1 hour with various concentrations of the test compound or Galunisertib (e.g., 0.1 µM, 1 µM, 10 µM). Include a DMSO vehicle control.
-
Stimulate the cells by adding TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. [23][24]Include an unstimulated control well.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins. [25] * Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-SMAD2 (Ser465/467).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis and Normalization:
-
Strip the membrane and re-probe with an antibody for total SMAD2 to confirm equal protein loading and to assess the specific reduction in the phosphorylated form. [15] * Further re-probe with an antibody for a housekeeping protein like GAPDH or β-actin as a loading control.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize p-SMAD2 levels to total SMAD2 or the housekeeping protein.
-
Stage 3: Functional Cellular Response - Transwell Migration Assay
Objective: To determine if the compound can inhibit a key functional downstream effect of TGF-β signaling, such as TGF-β-induced cell migration.
Causality: TGF-β is a potent inducer of EMT, a process that enhances cell motility and is critical for cancer metastasis. [26][27]By inhibiting ALK5 and p-SMAD2 signaling, a successful compound should abrogate this pro-migratory phenotype. [26]The Transwell assay provides a quantitative measure of cell migration towards a chemoattractant. [28][29] Detailed Protocol: TGF-β-Induced Transwell Migration Assay
-
Assay Setup:
-
Use Transwell inserts with an 8 µm pore size membrane for 24-well plates. [30][31] * In the lower chamber of the wells, add 600 µL of culture medium containing 10% FBS (as a chemoattractant) and TGF-β1 (e.g., 5 ng/mL).
-
In the upper chamber (the Transwell insert), seed A549 cells (e.g., 5 x 10⁴ cells) in 200 µL of serum-free medium.
-
Add the test compound or Galunisertib at various concentrations to the upper chamber along with the cells. Include a DMSO vehicle control.
-
-
Incubation:
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane. [31] * Fix the migrated cells on the bottom side of the membrane with 4% paraformaldehyde or methanol for 15 minutes.
-
Stain the fixed cells with 0.1% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Data Analysis:
-
Visually inspect and capture images of the stained cells on the membrane using a microscope (e.g., at 10x or 20x magnification).
-
Count the number of migrated cells in several representative fields of view for each condition.
-
Calculate the average number of migrated cells per field and plot this against inhibitor concentration to generate a dose-response curve and determine the concentration required to inhibit migration by 50% (IC50).
-
Comparative Data Summary (Hypothetical Outcome)
| Compound | Assay | Cell Line | Endpoint | IC50 (µM) |
| 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine | Transwell Migration | A549 | Inhibition of TGF-β-induced migration | To be determined |
| Galunisertib (LY2157299) | Transwell Migration | A549 | Inhibition of TGF-β-induced migration | ~1-5 µM (Expected range based on cellular activity) |
Conclusion and Forward Look
This guide provides a validated, step-by-step framework for the initial characterization of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine as a potential TGF-β pathway inhibitor. By systematically progressing from direct enzyme inhibition to cellular target engagement and functional outcomes, researchers can build a compelling case for the compound's mechanism of action. The direct comparison with Galunisertib at each stage provides a critical benchmark for assessing its potency and potential as a lead candidate for further development. Positive results from this workflow would justify expansion into broader kinase selectivity profiling, in vivo efficacy studies in xenograft models, and further medicinal chemistry optimization.
References
-
G., T., et al. (2012). Synthesis and Anti-tumor Activities of Novelt[4][5][16]riazolo[1,5-a]pyrimidines. National Institutes of Health. Available from: [Link]
-
Hu, K., et al. (2024). Discovery of NovelT[4][5][16]riazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available from: [Link]
-
SignalChem. (n.d.). TGFβR1 (ALK5), Active. SignalChem. Available from: [Link]
-
Herbertz, S., et al. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy. Available from: [Link]
-
Heger, K., et al. (2023). SMAD2 sets divergent thresholds for TGF-β-induced SMAD1/5 signaling and IgE-mediated pro-inflammatory activation in mast cells. bioRxiv. Available from: [Link]
-
Nath, P., et al. (2007). TGF-β1 induces human alveolar epithelial to mesenchymal cell transition (EMT). Respiratory Research. Available from: [Link]
-
Adam, A. (2016). How can I show evidence of the phosphorylation of TGFB2 treated cells?. ResearchGate. Available from: [Link]
-
Hembruff, S.L., et al. (2018). TGFβR1 Blockade with Galunisertib (LY2157299) Enhances Anti-Neuroblastoma Activity of the Anti-GD2 Antibody Dinutuximab (ch14.18) with Natural Killer Cells. Molecular Cancer Therapeutics. Available from: [Link]
-
Min, A., et al. (2015). Bufalin inhibits TGF-β-induced epithelial-to-mesenchymal transition and migration in human lung cancer A549 cells by downregulating TGF-β receptors. Oncology Letters. Available from: [Link]
-
BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. BPS Bioscience. Available from: [Link]
-
Hu, K., et al. (2024). Discovery of NovelT[4][5][16]riazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. PubMed. Available from: [Link]
-
de Oliveira, C.S.A., et al. (2020). Biological activities oft[4][5][16]riazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research. Available from: [Link]
-
van der Meer, R. (2015). Does anybody have experience with TGF-beta 1 - induced migration of HT-29 cells?. ResearchGate. Available from: [Link]
-
Melisi, D., et al. (2018). Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade. Journal for ImmunoTherapy of Cancer. Available from: [Link]
-
Gruca, A., et al. (2021). EGF Induces Migration Independent of EMT or Invasion in A549 Lung Adenocarcinoma Cells. Frontiers in Cell and Developmental Biology. Available from: [Link]
-
Kumar, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available from: [Link]
-
Deo, A., et al. (2011). Molecular Imaging of TGFβ-induced Smad2/3 phosphorylation reveals a role for receptor tyrosine kinases in modulating TGFβ signaling. The Journal of Biological Chemistry. Available from: [Link]
-
Batool, S., et al. (2024). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals. Available from: [Link]
-
Serova, M., et al. (2015). Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients. Oncotarget. Available from: [Link]
-
El-Shehry, M.F., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available from: [Link]
-
Lin, R-L., et al. (2021). A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment. Cancers. Available from: [Link]
-
Berger, B.T., et al. (2019). A Highly Selective Chemical Probe for Activin Receptor-like Kinases ALK4 and ALK5. ChemMedChem. Available from: [Link]
-
Wang, L., et al. (2018). The influences of TGF-β1 upon the human adenocarcinoma cell of lung A549 and cellular immunity. Journal of Thoracic Disease. Available from: [Link]
-
Thotakura, G., et al. (2019). TGF-β Effects on Prostate Cancer Cell Migration and Invasion Are Mediated by PGE2 through Activation of PI3K/AKT/mTOR Pathway. Endocrinology. Available from: [Link]
-
Lenci, E., et al. (2016). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Current Medicinal Chemistry. Available from: [Link]
-
Vuitton, D.A., et al. (2015). TGF-β and TGF-β/Smad Signaling in the Interactions between Echinococcus multilocularis and Its Hosts. PLoS ONE. Available from: [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available from: [Link]
-
Hafez, H.N., et al. (2019). Synthesis and antimicrobial activity of some novel 1,2-dihydro-t[4][5][16]riazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances. Available from: [Link]
-
Herbertz, S., et al. (2015). Clinical development of galunisertib. YouTube. Available from: [Link]
-
Porcirello, R., et al. (2015). Synthesis and SAR ofT[4][5][16]riazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available from: [Link]
-
Reaction Biology. (n.d.). ALK5/TGFBR1 Kinase Assay Service. Reaction Biology. Available from: [Link]
-
He, J., et al. (2024). Fibroblast Growth Factor-2 and Enamel Matrix Derivative Enhance Proliferation, Migration, and Wound Healing in Gingival Epithelial and Fibroblast Cells. International Journal of Molecular Sciences. Available from: [Link]
-
Leivonen, S-K., et al. (2018). TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation. Semantic Scholar. Available from: [Link]
-
Rider, C.F., et al. (2013). Transforming growth factor-β impairs glucocorticoid activity in the A549 lung adenocarcinoma cell line. British Journal of Pharmacology. Available from: [Link]
-
Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Corning. Available from: [Link]
Sources
- 1. 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | High Purity [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGF-β Receptors | Receptor Serine/Threonine Kinases (RSTKs) | Tocris Bioscience [tocris.com]
- 8. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment [mdpi.com]
- 9. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. m.youtube.com [m.youtube.com]
- 12. aacrjournals.org [aacrjournals.org]
- 14. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. promega.com [promega.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. In vitro kinase assay [protocols.io]
- 20. medchemexpress.com [medchemexpress.com]
- 21. biorxiv.org [biorxiv.org]
- 22. TGF-β and TGF-β/Smad Signaling in the Interactions between Echinococcus multilocularis and Its Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. TGF-β1 induces human alveolar epithelial to mesenchymal cell transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular Imaging of TGFβ-induced Smad2/3 phosphorylation reveals a role for receptor tyrosine kinases in modulating TGFβ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. International Journal of Molecular Medicine [spandidos-publications.com]
- 27. The influences of TGF-β1 upon the human adenocarcinoma cell of lung A549 and cellular immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Transwell Migration Assay Angiogenic Inducers | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 30. academic.oup.com [academic.oup.com]
- 31. mdpi.com [mdpi.com]
- 32. Frontiers | EGF Induces Migration Independent of EMT or Invasion in A549 Lung Adenocarcinoma Cells [frontiersin.org]
Safety Operating Guide
Navigating the Final Step: A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methylthio)triazolo[1,5-a]pyrimidin-7-amine
Navigating the Final Step: A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methylthio)[1][2][3]triazolo[1,5-a]pyrimidin-7-amine
In the lifecycle of drug discovery and development, from initial synthesis to final biological assay, every compound we handle requires meticulous attention to detail. This vigilance does not end when a compound is no longer needed. The proper disposal of research chemicals is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the disposal of 2-(Methylthio)[1][2][3]triazolo[1,5-a]pyrimidin-7-amine (CAS No. 113967-74-1), ensuring that this final step is performed with the same scientific rigor as the research that preceded it.
Our primary objective is to move beyond simple checklists, offering instead a framework of understanding. By explaining the causality behind each procedural step, we empower researchers to make informed, safe decisions, thereby building a culture of intrinsic safety and trust within the laboratory environment.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. For 2-(Methylthio)[1][2][3]triazolo[1,5-a]pyrimidin-7-amine, the available safety data dictates a cautious approach.
Known Hazards: The Material Safety Data Sheet (MSDS) for this compound indicates that it is a brown solid.[1] While full toxicological properties have not been investigated, it may cause eye, skin, and respiratory tract irritation.[1] This necessitates handling procedures that minimize direct contact and aerosol generation.
Structural Considerations: The molecule's structure contains several functional groups that inform our disposal strategy:
-
Triazolopyrimidine Core: This heterocyclic system is common in pharmacologically active molecules. While some triazoles can be persistent in the environment, their complete destruction is achievable with appropriate technology.[3][4]
-
Amine Group (-NH2): Amines can have varying levels of toxicity and reactivity.[5][6] Safe handling practices for amines are well-established and must be followed.[7][8]
-
Methylthio Group (-SCH3): The presence of sulfur requires consideration. While this compound is not an elemental sulfur waste, the principles of managing sulfur-containing compounds—particularly preventing the generation of noxious gases like hydrogen sulfide under certain conditions (e.g., exposure to strong acids)—are relevant.[9][10]
This initial assessment mandates that the compound be treated as potentially hazardous waste, requiring disposal through a licensed and approved facility.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
Before handling the compound for disposal, ensuring adequate personal protection is paramount. The choice of PPE is directly informed by the compound's hazard profile.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] | Protects against accidental splashes or dust particles causing eye irritation.[1] |
| Hand Protection | Appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[1] | Prevents direct skin contact and potential irritation or absorption.[1] |
| Body Protection | A standard laboratory coat or appropriate protective clothing to prevent skin exposure.[1] | Minimizes the risk of contamination of personal clothing and skin. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust generation is unavoidable or if irritation is experienced.[1][2] Handle within a fume hood. | Prevents inhalation of airborne particles that could cause respiratory tract irritation.[1] |
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled, segregated, and stored in a manner that is safe, compliant, and prepares it for final destruction by a certified waste management partner.
Step 1: Waste Identification and Segregation
-
Action: Designate 2-(Methylthio)[1][2][3]triazolo[1,5-a]pyrimidin-7-amine and materials contaminated with it (e.g., weighing papers, gloves, pipette tips) as "Hazardous Chemical Waste."
-
Causality: Proper segregation is the cornerstone of safe waste management. Mixing this compound with incompatible waste streams (e.g., strong acids or oxidizers) could trigger unintended and dangerous chemical reactions.[11] It is recommended to dispose of pesticide-containing laboratory wastewater in separate containers according to chemical groups to improve treatment efficiency.[12]
Step 2: Containerization and Labeling
-
Action: Place the waste into a suitable, sealable, and clearly labeled container. The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum).
-
Labeling: The label must be unambiguous. At a minimum, it should include:
-
Causality: Secure containment prevents spills and exposure.[2] Clear, accurate labeling is a regulatory requirement and ensures that everyone who handles the container, from lab personnel to the final disposal technicians, understands its contents and associated risks.
Step 3: Spill Management and Cleanup
-
Action: In the event of a spill, immediately follow established laboratory procedures. Wearing full PPE, sweep or vacuum up the solid material.[1] Avoid actions that generate dust.[1] Place the collected material and all cleanup supplies (e.g., absorbent pads, contaminated wipes) into your designated hazardous waste container.
-
Causality: A spill is an uncontrolled release. A swift and correct response minimizes exposure and prevents the contaminant from spreading. Avoiding dust is critical to prevent inhalation, which is a primary exposure route.[1]
Step 4: Storage Prior to Disposal
-
Action: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area or central hazardous waste storage facility.[2][5] Ensure it is stored away from incompatible materials.
-
Causality: Proper storage prevents accidents and ensures compliance with institutional and federal regulations. A cool, dry, and well-ventilated space minimizes the potential for chemical degradation or pressure buildup.[5]
Step 5: Final Disposal
-
Action: Arrange for the collection of the waste by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Causality: The recommended and most definitive method for destroying complex organic molecules like this is through high-temperature incineration at a licensed chemical destruction plant.[13][14] This method ensures complete mineralization of the compound, preventing its release into the environment. Disposal must be conducted in accordance with all local, state, and federal regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[15]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of 2-(Methylthio)[1][2][3]triazolo[1,5-a]pyrimidin-7-amine.
Caption: Decision workflow for handling and disposing of the target compound.
References
- Material Safety Data Sheet - Cole-Parmer. (n.d.).
-
3660b sulfur cleanup - EPA. (n.d.). Retrieved from [Link]
-
TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS - ISRES. (n.d.). Retrieved from [Link]
-
Worker Exposures to Volatile Amines | Occupational Safety and Health Administration - OSHA. (1991, September 23). Retrieved from [Link]
-
OSHA Method 40: Methylamine - US EPA. (n.d.). Retrieved from [Link]
-
Removal of Triazines, Triazoles and Organophophates in Biomixtures and Application of a Biopurification System for the Treatment of Laboratory Wastewaters - PubMed. (2019). Retrieved from [Link]
-
Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils - Open Government program. (2011, September 12). Retrieved from [Link]
-
Residues of pyrethroids and triazoles pesticides in water and sediment of certain Egyptian watercourses: assessing their influence on fungal diversity - Taylor & Francis. (2023, September 29). Retrieved from [Link]
-
Safety Data Sheet: Pyrimidine 98% - Chemos GmbH&Co.KG. (2019, June 11). Retrieved from [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
-
CHEMICALS OF EMERGING CONCERNS IN WASTEWATER TREATMENT: ACUTE AND CHRONIC IMPACTS OF AZOLES ON BIOLOGICAL NITROGEN REMOVAL PROCESSES - DRUM. (n.d.). Retrieved from [Link]
-
Hazardous waste in the United States - Wikipedia. (n.d.). Retrieved from [Link]
-
AMMONIA | Occupational Safety and Health Administration - OSHA. (2024, March 28). Retrieved from [Link]
-
(PDF) Green Synthesis of Pyrimidine Derivative - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Transformation pathways and toxicity assessments of two triazole pesticides elimination by gamma irradiation in aqueous solution | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]
-
EPA 7.3.4.2 - Conti Testing Laboratories. (n.d.). Retrieved from [Link]
-
Free radical scavenging properties of pyrimidine derivatives - PMC - NIH. (2012, November 14). Retrieved from [Link]
-
Safety Data Sheet - Advanced Biotech. (2025, January 25). Retrieved from [Link]
-
56644 Federal Register/Vol. 76, No. 178/Wednesday, September 14, 2011/Rules and Regulations - GovInfo. (2011, September 14). Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. isres.org [isres.org]
- 4. tandfonline.com [tandfonline.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 7. Worker Exposures to Volatile Amines | Occupational Safety and Health Administration [osha.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. epa.gov [epa.gov]
- 10. contitesting.com [contitesting.com]
- 11. fishersci.com [fishersci.com]
- 12. Removal of triazines, triazoles and organophophates in biomixtures and application of a biopurification system for the treatment of laboratory wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Comprehensive Safety Protocol: Handling 2-(Methylthio)[1][2][3]triazolo[1,5-a]pyrimidin-7-amine
This document provides crucial safety and operational guidance for the handling and disposal of 2-(Methylthio)[1][2][3]triazolo[1,5-a]pyrimidin-7-amine (CAS No. 100040-37-3). As a potent heterocyclic compound often utilized in medicinal chemistry and drug discovery as a kinase inhibitor scaffold, its unique chemical structure necessitates a robust respect for safety protocols.[2] The toxicological properties of this specific material have not been fully investigated, demanding a cautious and proactive approach to exposure prevention.[1] This guide is structured to empower researchers with the knowledge to work safely, efficiently, and confidently.
Hazard Assessment: Understanding the Risks
2-(Methylthio)[1][2][3]triazolo[1,5-a]pyrimidin-7-amine is a brown solid.[1] While comprehensive toxicological data is not available, the available Material Safety Data Sheet (MSDS) indicates that it may cause eye, skin, and respiratory tract irritation.[1] It may be harmful if inhaled, swallowed, or absorbed through the skin.[1]
Key Principles of Control: Before detailing Personal Protective Equipment (PPE), it is critical to implement the hierarchy of controls. PPE is the last line of defense.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to control airborne concentrations.[1] The facility must be equipped with an eyewash station and a safety shower.[1]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Minimize the quantity of the chemical handled and the duration of exposure. Ensure all personnel are trained on the specific hazards and procedures outlined in this guide and the official SDS.
Required Personal Protective Equipment (PPE): A Detailed Breakdown
A risk assessment is mandatory to ensure the PPE selected provides adequate protection for the specific tasks being performed.[4] The following table summarizes the minimum required PPE.
| Protection Type | Specification | Rationale & Causality |
| Hand Protection | Nitrile or Neoprene Gloves (inspect before use) | Prevents skin contact. The compound may be harmful if absorbed through the skin.[1] Nitrile and neoprene offer good chemical resistance for this class of compound.[5] |
| Eye & Face Protection | Tightly fitting safety goggles or chemical safety glasses with side-shields. | Protects against splashes and airborne particles causing eye irritation.[1][6] Conforms to OSHA 29 CFR 1910.133 and European Standard EN166.[1] |
| Respiratory Protection | Use only in a certified chemical fume hood. If airborne limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator is required. | Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation.[1] Respirator use must comply with OSHA 29 CFR 1910.134.[1][7] |
| Body Protection | Full-length laboratory coat and closed-toe shoes. | Protects skin and personal clothing from contamination.[1][4] Fire-resistant coats are recommended when working with flammable materials.[8] |
Procedural Protocols: Ensuring Safe Operations from Start to Finish
Adherence to methodical procedures for donning, doffing, and disposing of PPE is as critical as the equipment itself.
The following diagram outlines the decision-making process for safe handling of 2-(Methylthio)[1][2][3]triazolo[1,5-a]pyrimidin-7-amine.
Caption: PPE workflow from risk assessment to final hand washing.
-
Protective Clothing: Don a clean, full-length laboratory coat, ensuring it is fully buttoned.
-
Eye Protection: Put on chemical safety goggles or glasses. Adjust for a snug fit.
-
Gloves: Select the correct size of nitrile or neoprene gloves. Inspect for any rips or pinholes. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a protective seal.
This sequence is designed to minimize cross-contamination.
-
Gloves: This is the most likely item to be contaminated. Using a gloved hand, grasp the palm of the other hand and peel the glove off, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Eye Protection: Remove goggles by handling the strap, avoiding contact with the front surface.
-
Protective Clothing: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it, folding the contaminated outside inwards.
-
Disposal and Hygiene: Dispose of all single-use PPE in a designated hazardous waste container.[9] Immediately wash your hands thoroughly with soap and water.[1]
Emergency Procedures & Disposal Plan
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing. Flush the affected skin area with plenty of water and soap.[1][10] If irritation develops or persists, seek medical aid.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[11]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
Disposal of Contaminated PPE: All used and contaminated PPE must be considered hazardous waste.
-
Collect all disposable items (gloves, etc.) in a clearly labeled, sealed waste bag or container.
-
Dispose of the container in accordance with local, regional, and national environmental regulations.[9] Do not discard in regular trash.
By rigorously adhering to these scientifically-grounded procedures, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
-
Material Safety Data Sheet for 2-(Methylthio)[1][2][3]triazolo[1,5-a]pyrimidin-7-amine . Cole-Parmer. [URL not directly available, information synthesized from search results]
-
Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]
-
GIP (human) Product Page . BioCrick. [Link]
-
Safety Data Sheet . Advanced Biotech. [Link]
-
2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one . MDPI. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors . PubMed Central. [Link]
-
Occupational exposure to hazardous chemicals in laboratories (1910.1450) . Occupational Safety and Health Administration (OSHA). [Link]
-
Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Nevada, Reno. [Link]
-
Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [Link]
-
5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine . PubChem, National Center for Biotechnology Information. [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- . PubChem, National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment (PPE) for Laboratories . Environmental Health and Safety, Dartmouth College. [Link]
-
Pyrimidine 99% MSDS . Loba Chemie. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. [Link]
-
Safety Data Sheet for H-β-HGlu-OH · HCl . AAPPTec. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | High Purity [benchchem.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. echemi.com [echemi.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. prod.adv-bio.com [prod.adv-bio.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
